WF-3681
描述
属性
IUPAC Name |
3-(4-hydroxy-5-oxo-3-phenyl-2H-furan-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c14-10(15)7-6-9-11(12(16)13(17)18-9)8-4-2-1-3-5-8/h1-5,9,16H,6-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZVSYXNLXFYAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)OC2CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20909465 | |
| Record name | 3-(4-Hydroxy-5-oxo-3-phenyl-2,5-dihydrofuran-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20909465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105364-56-5 | |
| Record name | WF 3681 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105364565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Hydroxy-5-oxo-3-phenyl-2,5-dihydrofuran-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20909465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Molecular Tactic of WF-3681: An In-Depth Guide to a Novel Aldose Reductase Inhibitor
For Immediate Release
OSAKA, Japan – In the landscape of diabetic complication therapeutics, the quest for potent and specific aldose reductase inhibitors remains a critical frontier. WF-3681, a novel inhibitor isolated from the fermentation broth of the fungus Chaetomella raphigera, has emerged as a significant molecule in this area of research. This technical guide provides a comprehensive analysis of the mechanism of action of this compound, drawing from foundational biochemical and preclinical studies.
Core Mechanism: Targeting the Polyol Pathway
This compound exerts its therapeutic potential by directly inhibiting aldose reductase, the first and rate-limiting enzyme of the polyol pathway. Under hyperglycemic conditions, this pathway becomes a major route for glucose metabolism, leading to the accumulation of sorbitol. This accumulation is a key pathogenic factor in the development of diabetic complications such as neuropathy, nephropathy, and cataracts. By blocking aldose reductase, this compound effectively curtails the conversion of glucose to sorbitol, thereby mitigating the downstream cellular damage.
The inhibitory prowess of this compound has been quantified in in-vitro studies. Utilizing a partially purified aldose reductase from rabbit lens, the inhibitor demonstrated a half-maximal inhibitory concentration (IC50) of 2.5 x 10⁻⁷ M[1]. This potent inhibition underscores the molecule's strong affinity for the enzyme.
The Polyol Pathway and the Action of this compound
The following diagram illustrates the central role of aldose reductase in the polyol pathway and the inhibitory action of this compound.
Physicochemical Properties and Structure
This compound is a furan derivative with the molecular formula C₁₃H₁₂O₅. Its structure was elucidated through spectroscopic analysis and confirmed by total synthesis.
Preclinical Evaluation: From In Vitro Potency to In Vivo Challenges
While this compound demonstrated significant in-vitro activity, preclinical studies in rat models of diabetes highlighted challenges related to its pharmacokinetic profile. To address these limitations, a derivative, FR-62765, was synthesized and evaluated.
Comparative Pharmacokinetics
Studies in rats revealed that FR-62765 achieved higher peak plasma concentrations and greater distribution to the sciatic nerve compared to the parent compound, this compound. This improved pharmacokinetic profile suggested that FR-62765 might exhibit enhanced in-vivo efficacy.
In Vivo Efficacy of the Derivative FR-62765
In a key study involving streptozotocin-induced diabetic rats, oral administration of FR-62765 at a dose of 32 mg/kg/day for three weeks yielded significant therapeutic effects:
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Reduction of Sorbitol Accumulation: Treatment with FR-62765 markedly prevented the accumulation of sorbitol in the sciatic nerve.
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Preservation of Nerve Function: The derivative significantly ameliorated the reduction in motor nerve conduction velocity in the tail, a key indicator of diabetic neuropathy.
These findings strongly suggest that the mechanism of action, initiated by the inhibition of aldose reductase, translates to tangible physiological benefits in a preclinical model of diabetic neuropathy.
Quantitative Data Summary
The following table summarizes the key quantitative data available for this compound and its derivative, FR-62765.
| Compound | Parameter | Value | Species/Model | Source |
| This compound | IC50 (Aldose Reductase Inhibition) | 2.5 x 10⁻⁷ M | Rabbit Lens (partially purified) | [1] |
| FR-62765 | Oral Dose | 32 mg/kg/day | Streptozotocin-induced Diabetic Rats | |
| Treatment Duration | 3 weeks | Streptozotocin-induced Diabetic Rats | ||
| Effect on Sciatic Nerve Sorbitol | Significant prevention of accumulation | Streptozotocin-induced Diabetic Rats | ||
| Effect on Motor Nerve Conduction Velocity | Significant prevention of reduction | Streptozotocin-induced Diabetic Rats |
Experimental Protocols
In Vitro Aldose Reductase Inhibition Assay (Methodology as inferred from typical assays of the era)
A standard spectrophotometric assay would have been employed to determine the in-vitro inhibitory activity of this compound.
References
WF-3681: A Fungal Metabolite with Aldose Reductase Inhibitory Activity
An In-depth Technical Guide on the Discovery, Origin, and Biological Activity of WF-3681 from Chaetomella sp.
Abstract
This compound is a fungal metabolite originally isolated from the fermentation broth of Chaetomella raphigera. It has been identified as a potent inhibitor of aldose reductase, a key enzyme in the polyol pathway implicated in the pathogenesis of diabetic complications. This technical guide provides a comprehensive overview of the discovery, origin, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for the fermentation of the producing organism and the isolation and purification of the compound are presented. Furthermore, the mechanism of action of this compound as an aldose reductase inhibitor is discussed in the context of the aldose reductase signaling pathway, which is visually represented. This document is intended for researchers, scientists, and drug development professionals interested in natural product discovery and the development of therapeutic agents for diabetic complications.
Discovery and Origin
This compound was first isolated by researchers at Fujisawa Pharmaceutical Co., Ltd. from the culture filtrate of the fungal strain Chaetomella raphigera Swift No. 3681.[1][2] The producing organism, Chaetomella raphigera, is a species of anamorphic fungi. The discovery of this compound was the result of a screening program aimed at identifying novel inhibitors of aldose reductase from microbial sources.
Physicochemical Properties
The chemical structure of this compound was determined to be 3-(2,5-dihydro-4-hydroxy-5-oxo-3-phenyl-2-furyl)propionic acid.[2] Its molecular formula is C13H12O5, with a molecular weight of 248.24.[1]
| Property | Value | Reference |
| Molecular Formula | C13H12O5 | [1] |
| Molecular Weight | 248.24 g/mol | [1] |
| Systematic Name | 3-(2,5-dihydro-4-hydroxy-5-oxo-3-phenyl-2-furyl)propionic acid | [2] |
| CAS Number | 105364-56-5 |
Biological Activity
This compound is a potent inhibitor of the enzyme aldose reductase.[1] Aldose reductase is the first and rate-limiting enzyme of the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, the increased flux of glucose through the polyol pathway is believed to contribute to the long-term complications of diabetes, such as neuropathy, nephropathy, and retinopathy. By inhibiting aldose reductase, this compound can potentially mitigate the pathological effects of the polyol pathway.
| Target Enzyme | Inhibitory Concentration (IC50) | Source of Enzyme | Reference |
| Aldose Reductase | 2.5 x 10-7 M | Partially purified from rabbit lens | [1] |
Experimental Protocols
Fermentation of Chaetomella raphigera
While the specific fermentation protocol for the production of this compound by Chaetomella raphigera strain No. 3681 is not detailed in publicly available literature, a general approach for the cultivation of filamentous fungi for secondary metabolite production is outlined below.
4.1.1. Culture Medium: A typical production medium for Chaetomella species would consist of a carbon source, a nitrogen source, and mineral salts.
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Carbon Source: Glucose, sucrose, or malt extract.
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Nitrogen Source: Yeast extract, peptone, or corn steep liquor.
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Mineral Salts: (NH4)2SO4, KH2PO4, MgSO4·7H2O, etc.
4.1.2. Fermentation Conditions:
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Inoculation: A seed culture of Chaetomella raphigera is prepared by inoculating a suitable growth medium and incubating for 2-3 days. The production medium is then inoculated with the seed culture.
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Temperature: 25-30°C.
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pH: 5.0-6.0.
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Aeration: Shaking at 150-200 rpm in an orbital shaker for flask cultures, or with controlled aeration in a fermenter.
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Incubation Time: 7-14 days.
Isolation and Purification of this compound
The following is a generalized protocol for the extraction and purification of this compound from the fermentation broth of Chaetomella raphigera, based on the initial discovery report.[1]
4.2.1. Extraction:
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The culture broth is centrifuged or filtered to remove the fungal mycelia.
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The cell-free supernatant is acidified to a pH of 2-3 with an acid such as HCl.
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The acidified supernatant is extracted three times with an equal volume of ethyl acetate.
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The organic layers are combined and concentrated under reduced pressure to yield a crude extract.
4.2.2. Purification:
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The crude extract is dissolved in a minimal amount of a suitable solvent (e.g., methanol or chloroform).
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The dissolved extract is applied to a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane or chloroform).
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The column is eluted with a gradient of increasing polarity, for example, a mixture of chloroform and methanol.
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Fractions are collected and analyzed by thin-layer chromatography (TLC) for the presence of this compound.
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Fractions containing the pure compound are pooled and the solvent is evaporated to yield purified this compound.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effect by inhibiting aldose reductase, the key enzyme of the polyol pathway. Under normal glucose conditions, most of the cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in hyperglycemic states, the excess glucose is shunted into the polyol pathway.
Aldose reductase catalyzes the reduction of glucose to sorbitol, a reaction that consumes NADPH. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase, a reaction that produces NADH. The accumulation of sorbitol and the resulting osmotic stress, along with the depletion of NADPH and the increase in the NADH/NAD+ ratio, are thought to be major contributors to the cellular damage observed in diabetic complications.
Figure 1. The Aldose Reductase (Polyol) Pathway and the inhibitory action of this compound.
Conclusion
This compound, a natural product from Chaetomella raphigera, demonstrates significant potential as a therapeutic lead compound due to its potent inhibitory activity against aldose reductase. This guide has summarized the key information regarding its discovery, origin, and biological function. The provided experimental frameworks for fermentation and isolation, although generalized, offer a starting point for further research and development. The visualization of the aldose reductase pathway highlights the mechanism by which this compound may ameliorate the complications associated with diabetes. Further investigation into the pharmacology and toxicology of this compound is warranted to fully assess its therapeutic potential.
References
An In-depth Technical Guide to WF-3681: A Potent Aldose Reductase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
WF-3681 is a fungal metabolite isolated from Chaetomella raphigera that has been identified as a potent inhibitor of aldose reductase.[1][2] This enzyme plays a critical role in the polyol pathway, a metabolic route implicated in the long-term complications of diabetes mellitus. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for the assessment of its inhibitory action on aldose reductase are also presented, along with a visualization of its mechanism of action within the polyol pathway.
Chemical Structure and Physicochemical Properties
This compound, systematically named 3-(2,5-dihydro-4-hydroxy-5-oxo-3-phenyl-2-furyl)propionic acid, is a furan derivative with a distinct chemical architecture.[2] Its structure was elucidated through spectroscopic and chemical analyses and confirmed by total synthesis.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C13H12O5 | [1] |
| Molecular Weight | 248.24 g/mol | |
| Appearance | Not explicitly stated in the literature | |
| Solubility | Not explicitly stated in the literature | |
| CAS Number | Not explicitly stated in the literature |
Biological Activity and Mechanism of Action
This compound exhibits potent inhibitory activity against aldose reductase, the first and rate-limiting enzyme of the polyol pathway.[1] Under hyperglycemic conditions, this pathway converts excess glucose into sorbitol, which can lead to osmotic stress and cellular damage, contributing to diabetic complications such as neuropathy, nephropathy, and retinopathy. By inhibiting aldose reductase, this compound blocks this conversion, thereby mitigating the pathological effects of the polyol pathway.
Table 2: In Vitro Biological Activity of this compound
| Target | Assay Conditions | IC50 | Reference |
| Aldose Reductase | Partially purified from rabbit lens | 2.5 x 10-7 M | [1] |
The Polyol Pathway and the Role of this compound
The polyol pathway is a two-step metabolic pathway that converts glucose to fructose. Under normal physiological conditions, this pathway is of minor importance for glucose metabolism. However, in states of hyperglycemia, the increased intracellular glucose concentration leads to a significant flux through this pathway.
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Step 1: Glucose to Sorbitol: Aldose reductase catalyzes the reduction of glucose to sorbitol, utilizing NADPH as a cofactor.
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Step 2: Sorbitol to Fructose: Sorbitol dehydrogenase then oxidizes sorbitol to fructose, with the concomitant reduction of NAD+ to NADH.
The accumulation of sorbitol and the resulting osmotic stress, along with the depletion of NADPH and the increase in the NADH/NAD+ ratio, are key contributors to the cellular damage observed in diabetic complications. This compound acts as a crucial intervention point at the very beginning of this cascade.
Figure 1: Mechanism of action of this compound in the polyol pathway.
Experimental Protocols
The following section details the methodology for the in vitro assessment of aldose reductase inhibition, based on protocols described in the literature.
Preparation of Partially Purified Aldose Reductase from Rabbit Lens
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Tissue Homogenization: Lenses are dissected from rabbit eyes and homogenized in a cold phosphate buffer (e.g., 0.1 M, pH 7.4).
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Centrifugation: The homogenate is centrifuged at high speed (e.g., 10,000 x g) for a specified duration at 4°C to remove cellular debris.
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Supernatant Collection: The resulting supernatant, containing the crude enzyme extract, is carefully collected.
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Partial Purification (Optional): Further purification can be achieved through techniques such as ammonium sulfate precipitation followed by dialysis to remove excess salt.
Aldose Reductase Inhibition Assay
This assay measures the activity of aldose reductase by monitoring the decrease in absorbance of NADPH at 340 nm, which is consumed during the reduction of the substrate.
Table 3: Components of the Aldose Reductase Inhibition Assay
| Component | Example Concentration | Purpose |
| Phosphate Buffer | 0.067 M, pH 6.2 | Maintains optimal pH for the enzyme |
| NADPH | 0.1 mM | Co-factor for the enzymatic reaction |
| DL-Glyceraldehyde | 10 mM | Substrate for aldose reductase |
| Enzyme Preparation | Varies | Source of aldose reductase |
| This compound (or test compound) | Varies (for IC50 determination) | Inhibitor |
Assay Procedure:
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Reaction Mixture Preparation: In a quartz cuvette, combine the phosphate buffer, NADPH solution, and the enzyme preparation.
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Inhibitor Addition: Add the desired concentration of this compound or the test compound to the reaction mixture. A control reaction without the inhibitor should be run in parallel.
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Initiation of Reaction: The reaction is initiated by the addition of the substrate, DL-glyceraldehyde.
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Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
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Calculation of Inhibition: The rate of NADPH oxidation is calculated from the change in absorbance. The percentage of inhibition is determined by comparing the rate of the reaction in the presence of this compound to the rate of the control reaction.
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IC50 Determination: To determine the IC50 value, the assay is performed with a range of this compound concentrations, and the percentage of inhibition is plotted against the logarithm of the inhibitor concentration.
Figure 2: Experimental workflow for assessing aldose reductase inhibition.
Conclusion
This compound is a naturally occurring compound with significant potential as a lead molecule for the development of therapeutic agents targeting diabetic complications. Its potent and specific inhibition of aldose reductase provides a clear mechanism for mitigating the detrimental effects of the polyol pathway. The information and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and its analogues. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in in vivo models of diabetes.
References
In Vitro Inhibitory Activity of WF-3681 on Aldose Reductase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro inhibitory activity of WF-3681, a novel aldose reductase inhibitor. This compound is a fungal metabolite isolated from Chaetomella raphigera with the molecular formula C13H12O5.[1] This document summarizes the available quantitative data on its inhibitory potency, details a comprehensive experimental protocol for assessing its activity, and visualizes key experimental and biological pathways.
Quantitative Inhibitory Data
The inhibitory potential of this compound against aldose reductase has been quantified, with the half-maximal inhibitory concentration (IC50) being a key parameter. The available data is summarized in the table below.
| Compound | Enzyme Source | Substrate | IC50 (M) | Reference |
| This compound | Partially purified rabbit lens aldose reductase | Not Specified | 2.5 x 10-7 | [1] |
Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay
This section outlines a detailed methodology for determining the in vitro inhibitory activity of this compound on aldose reductase, based on established protocols for similar inhibitors.
1. Materials and Reagents:
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Enzyme: Partially purified aldose reductase from rabbit lens.
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Substrate: DL-glyceraldehyde.
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Cofactor: β-Nicotinamide adenine dinucleotide phosphate (NADPH).
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Buffer: 0.067 M Phosphate buffer (pH 6.2).
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Inhibitor: this compound of known concentration, dissolved in a suitable solvent (e.g., DMSO).
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Spectrophotometer: Capable of measuring absorbance at 340 nm.
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Reagents for protein estimation: (e.g., Bradford reagent).
2. Enzyme Preparation:
Partially purified aldose reductase from the lenses of rabbits can be prepared using standard biochemical techniques involving homogenization, centrifugation, and ammonium sulfate fractionation. The protein concentration of the final enzyme preparation should be determined.
3. Assay Procedure:
The inhibitory activity is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by aldose reductase during the reduction of the substrate.
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Reaction Mixture Preparation: In a quartz cuvette, prepare the following reaction mixture:
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0.7 mL of 0.067 M phosphate buffer (pH 6.2)
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0.1 mL of NADPH solution
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0.1 mL of the enzyme solution
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0.1 mL of this compound solution at various concentrations (or solvent control)
-
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Pre-incubation: Incubate the mixture at a specified temperature (e.g., 37°C) for a short period (e.g., 5 minutes).
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Initiation of Reaction: Start the enzymatic reaction by adding 0.1 mL of the substrate (DL-glyceraldehyde) solution.
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Spectrophotometric Measurement: Immediately measure the decrease in absorbance at 340 nm over a defined period (e.g., 3-5 minutes) using a spectrophotometer.
4. Calculation of Inhibition:
The percentage of inhibition is calculated using the following formula:
% Inhibition = [ (ΔAcontrol - ΔAsample) / ΔAcontrol ] x 100
Where:
-
ΔAcontrol = Change in absorbance of the control (without inhibitor)
-
ΔAsample = Change in absorbance of the sample (with inhibitor)
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
To further elucidate the experimental and biological context of this compound's activity, the following diagrams are provided.
In the context of diabetic complications, elevated glucose levels lead to an increased flux through the polyol pathway. Aldose reductase catalyzes the reduction of glucose to sorbitol. The accumulation of sorbitol is implicated in the pathogenesis of various diabetic complications. This compound exerts its therapeutic potential by inhibiting aldose reductase, thereby blocking this initial step of the pathway.
References
The Aldose Reductase Inhibitor WF-3681: A Potential Therapeutic Avenue in Diabetic Complications
An In-depth Technical Guide for Researchers and Drug Development Professionals
The global rise in diabetes mellitus has necessitated the exploration of novel therapeutic strategies to manage not only hyperglycemia but also the debilitating long-term complications associated with the disease. One such avenue of investigation lies in the inhibition of the polyol pathway, a metabolic route that becomes particularly active during hyperglycemic states. Within this context, the compound WF-3681 has emerged as a noteworthy aldose reductase inhibitor, showing promise in preclinical models for mitigating diabetic neuropathy. This technical guide provides a comprehensive overview of the available research on this compound, its mechanism of action, and its potential therapeutic applications in the context of diabetes research.
Core Mechanism of Action: Inhibition of Aldose Reductase and the Polyol Pathway
Under normal physiological conditions, the majority of glucose is metabolized through glycolysis. However, in the presence of high blood glucose levels, as seen in diabetes, the excess glucose is shunted into the polyol pathway. The first and rate-limiting enzyme in this pathway is aldose reductase, which converts glucose to sorbitol. Sorbitol is then slowly oxidized to fructose by sorbitol dehydrogenase.
The accumulation of sorbitol, an osmotically active polyol, is implicated in the pathogenesis of various diabetic complications. This accumulation leads to osmotic stress, cellular swelling, and subsequent tissue damage in insulin-insensitive tissues such as the lens, retina, kidney, and peripheral nerves. Furthermore, the increased flux through the polyol pathway consumes NADPH, a critical cofactor for glutathione reductase, thereby reducing the cell's antioxidant capacity and increasing susceptibility to oxidative stress.
This compound, a furan derivative with the chemical structure 3-(2,5-dihydro-4-hydroxy-5-oxo-3-phenyl-2-furyl)propionic acid, acts as a potent inhibitor of aldose reductase.[1] By blocking this key enzyme, this compound aims to prevent the conversion of glucose to sorbitol, thereby mitigating the downstream detrimental effects of the polyol pathway.
Caption: Mechanism of action of this compound in the polyol pathway.
Preclinical Evidence: Focus on Diabetic Neuropathy
Research into the therapeutic potential of this compound has primarily focused on its application in diabetic neuropathy, a common and debilitating complication of diabetes characterized by nerve damage. A key study investigated the pharmacokinetic properties of this compound and a derivative, FR-62765, in a rat model of diabetic neuropathy.[2]
Experimental Design and Key Findings
The study utilized streptozotocin-induced diabetic rats, a well-established animal model for type 1 diabetes that reliably develops neuropathy. The primary endpoints of the study were the accumulation of sorbitol in the sciatic nerve and the motor nerve conduction velocity (MNCV) in the tail, a functional measure of nerve health.
While both this compound and FR-62765 were examined, FR-62765 demonstrated superior pharmacokinetic properties, achieving higher peak plasma concentrations and greater accumulation in the sciatic nerve following oral administration.[2] Consequently, FR-62765 was selected for further efficacy evaluation.
The results demonstrated that oral administration of FR-62765 at a dose of 32 mg/kg/day for three weeks significantly prevented the increase in sorbitol content in the sciatic nerve of diabetic rats.[2] Furthermore, this biochemical effect was accompanied by a significant improvement in the reduction of motor nerve conduction velocity, indicating a preservation of nerve function.[2]
| Parameter | Diabetic Control Group | FR-62765 Treated Group (32 mg/kg/day) |
| Sciatic Nerve Sorbitol Accumulation | Significantly Increased | Significantly Prevented |
| Motor Nerve Conduction Velocity | Significantly Reduced | Significantly Preserved |
These findings strongly suggest that the inhibition of aldose reductase by a derivative of this compound can effectively ameliorate the biochemical and functional deficits associated with diabetic neuropathy in a preclinical model.
Experimental Protocols
To facilitate further research in this area, the following provides a generalized experimental workflow based on the methodologies described in the study of this compound's derivative, FR-62765.[2]
Caption: Generalized experimental workflow for evaluating this compound in diabetic neuropathy.
Induction of Diabetes
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Animal Model: Male Wistar rats are typically used.
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Inducing Agent: A single intraperitoneal injection of streptozotocin (STZ), dissolved in a citrate buffer, is administered to induce diabetes.
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Confirmation: Diabetes is confirmed by measuring blood glucose levels from tail vein blood samples. Rats with glucose levels exceeding a predetermined threshold (e.g., 250 mg/dL) are considered diabetic and included in the study.
Treatment Protocol
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Grouping: Diabetic rats are randomly assigned to a control group (receiving vehicle) and a treatment group (receiving the this compound derivative). A non-diabetic control group is also maintained.
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Administration: The compound is administered orally, typically via gavage, at a specified dose and frequency for a defined period (e.g., 3 weeks).
Endpoint Measurements
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Motor Nerve Conduction Velocity (MNCV):
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Rats are anesthetized.
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Stimulating electrodes are placed along the tail nerve at two distinct points (proximal and distal).
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The nerve is stimulated, and the resulting muscle action potentials are recorded.
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MNCV is calculated by dividing the distance between the stimulating electrodes by the difference in latency of the evoked potentials.
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Sorbitol Assay:
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Following the treatment period, rats are euthanized, and sciatic nerves are excised.
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The nerve tissue is homogenized and deproteinized.
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Sorbitol levels in the tissue homogenate are quantified using a suitable method, such as gas chromatography or an enzymatic assay.
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Future Directions and Therapeutic Potential
The research on this compound and its derivatives provides a solid foundation for its potential as a therapeutic agent for diabetic neuropathy. However, further studies are warranted to fully elucidate its clinical utility. Future research should focus on:
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Pharmacokinetic and Pharmacodynamic Studies of this compound: While its derivative was studied, more in-depth analysis of this compound itself is needed to understand its absorption, distribution, metabolism, and excretion, as well as its dose-response relationship.
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Long-term Efficacy and Safety: Chronic, long-term studies are necessary to establish the sustained efficacy and safety profile of this compound in managing diabetic complications.
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Efficacy in Other Diabetic Complications: The role of the polyol pathway is also implicated in diabetic retinopathy and nephropathy. Investigating the potential of this compound in these conditions could broaden its therapeutic applications.
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Clinical Trials: Ultimately, well-designed clinical trials in human subjects are required to translate the promising preclinical findings into a viable therapeutic option for patients with diabetes.
References
- 1. Structure of this compound, 3-(2,5-dihydro-4-hydroxy-5-oxo-3-phenyl-2-furyl)propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on this compound, a novel aldose reductase inhibitor. IV. Effect of FR-62765, a derivative of this compound, on the diabetic neuropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-stage research on WF-3681 and its biological effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise summary of the early-stage research available on WF-3681, a novel compound identified as an aldose reductase inhibitor. The information presented herein is based on limited publicly available scientific literature.
Introduction
This compound is a natural product isolated from the fungus Chaetomella raphigera.[1] Early research identified it as a potent inhibitor of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications.[1] Its chemical structure is 3-(2,5-dihydro-4-hydroxy-5-oxo-3-phenyl-2-furyl)propionic acid, with the molecular formula C13H12O5.[1][2]
Quantitative Data
The primary quantitative measure of this compound's biological activity reported in the literature is its half-maximal inhibitory concentration (IC50) against aldose reductase.
| Compound | Target Enzyme | Source of Enzyme | IC50 |
| This compound | Aldose Reductase | Partially purified from rabbit lens | 2.5 x 10-7 M |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not extensively described in the available literature. The following is a summary of the reported isolation procedure.
Isolation and Purification of this compound
This compound was isolated from the cultured filtrate of Chaetomella raphigera.[1] The process involved extraction of the filtrate with ethyl acetate, followed by purification of the crude extract using silica gel chromatography.[1]
Mechanism of Action and Signaling Pathway
The primary mechanism of action of this compound is the inhibition of aldose reductase.[1] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. This pathway is typically a minor route for glucose utilization but becomes significantly more active under hyperglycemic conditions. By inhibiting aldose reductase, this compound is presumed to mitigate the downstream pathological effects associated with the accumulation of sorbitol, the product of the reaction catalyzed by aldose reductase.
Caption: The Polyol Pathway and the inhibitory action of this compound on Aldose Reductase.
Summary and Conclusion
This compound is an aldose reductase inhibitor with a reported IC50 in the sub-micromolar range.[1] Its discovery and initial characterization in the late 1980s provided a novel chemical scaffold for the potential development of therapeutics targeting diabetic complications. However, based on the publicly available scientific literature, there appears to be a lack of subsequent research into its broader biological effects, preclinical efficacy and safety, or advancement into clinical development. Therefore, while the initial findings were promising, the current body of knowledge on this compound is limited.
References
The Aldose Reductase Inhibitor WF-3681 and its Derivative FR-62765: A Technical Overview of their Role in the Polyol Pathway and Diabetic Complications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the aldose reductase inhibitor WF-3681 and its more potent derivative, FR-62765. It explores their mechanism of action within the polyol pathway and their potential therapeutic relevance in the context of diabetic complications. This document summarizes key preclinical data, outlines experimental methodologies, and visualizes the pertinent biological pathways.
Introduction: The Polyol Pathway and Diabetic Complications
Hyperglycemia, a hallmark of diabetes mellitus, is a primary driver of long-term diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts. One of the key mechanisms implicated in the pathogenesis of these complications is the overactivation of the polyol pathway.[1][2][3] Under normoglycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in hyperglycemic states, the excess glucose is shunted into the polyol pathway.
The first and rate-limiting step of this pathway is the reduction of glucose to sorbitol, a reaction catalyzed by the enzyme aldose reductase (AR) with NADPH as a cofactor. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase (SDH), a process that consumes NAD+. The consequences of this increased flux through the polyol pathway are multifaceted and detrimental to cellular homeostasis:
-
Osmotic Stress: The accumulation of intracellular sorbitol, which does not readily diffuse across cell membranes, leads to increased osmotic pressure, resulting in cellular swelling and damage.[2][4]
-
Oxidative Stress: The depletion of NADPH, a critical cofactor for glutathione reductase, impairs the regeneration of the cellular antioxidant glutathione (GSH). This compromises the cell's ability to neutralize reactive oxygen species (ROS), leading to a state of oxidative stress.
-
Reductive Stress: The increased ratio of NADH to NAD+ can disrupt mitochondrial function and contribute to the formation of advanced glycation end products (AGEs).
Given the central role of aldose reductase in initiating this pathological cascade, its inhibition has been a major therapeutic target for the prevention and treatment of diabetic complications.
This compound: A Novel Aldose Reductase Inhibitor
This compound is a novel, non-competitive aldose reductase inhibitor isolated from the cultured filtrate of the fungus Chaetomella raphigera. Its discovery presented a new chemical scaffold for the development of AR inhibitors.
Physicochemical Properties and In Vitro Activity
The fundamental characteristics of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₂O₅ | |
| Molecular Weight | 248.23 g/mol | |
| Source | Chaetomella raphigera | |
| IC₅₀ (Rabbit Lens AR) | 2.5 x 10⁻⁷ M |
The potent in vitro inhibitory activity of this compound against aldose reductase suggested its potential as a therapeutic agent for diabetic complications.
The Challenge of In Vivo Efficacy and the Emergence of FR-62765
Despite its promising in vitro profile, initial studies indicated that this compound did not significantly reduce the accumulation of sorbitol in the sciatic nerves of diabetic rats. This suggested that the parent compound might possess suboptimal pharmacokinetic properties, such as poor absorption or rapid metabolism, limiting its in vivo efficacy.
To address this limitation, a derivative of this compound, designated FR-62765, was synthesized and evaluated. Pharmacokinetic studies revealed that FR-62765 achieved higher peak plasma concentrations and greater distribution to the sciatic nerve compared to this compound following oral administration in rats.[5]
Preclinical Efficacy of FR-62765 in a Model of Diabetic Neuropathy
The enhanced pharmacokinetic profile of FR-62765 translated into significant in vivo efficacy in a streptozotocin (STZ)-induced diabetic rat model, a widely used animal model for studying diabetic complications.
| Parameter | Study Group | Result | Reference |
| Sorbitol Accumulation (Sciatic Nerve) | STZ-Diabetic Rats + FR-62765 (32 mg/kg/day for 3 weeks) | Significantly prevented the accumulation of sorbitol. | [5] |
| Motor Nerve Conduction Velocity (MNCV) | STZ-Diabetic Rats + FR-62765 (32 mg/kg/day for 3 weeks) | Significantly prevented the reduction of motor nerve conduction velocity. | [5] |
These findings underscore the therapeutic potential of FR-62765 as a viable drug candidate for the treatment of diabetic neuropathy.
Signaling Pathways and Experimental Workflows
The Polyol Pathway and its Pathophysiological Consequences
The following diagram illustrates the central role of the polyol pathway in mediating the detrimental effects of hyperglycemia.
Caption: The Polyol Pathway in Hyperglycemia.
Mechanism of Action of this compound and FR-62765
This compound and its derivative FR-62765 act by inhibiting aldose reductase, the initial and rate-limiting enzyme of the polyol pathway.
Caption: Inhibition of Aldose Reductase by this compound/FR-62765.
Generalized Experimental Workflow for Preclinical Evaluation
The preclinical assessment of aldose reductase inhibitors like this compound and FR-62765 typically follows a standardized workflow.
Caption: Preclinical Evaluation of Aldose Reductase Inhibitors.
Experimental Protocols
While the full-text publications detailing the specific experimental protocols for this compound and FR-62765 are not publicly available, the following represents a generalized methodology based on standard practices in the field for the preclinical evaluation of aldose reductase inhibitors.
In Vitro Aldose Reductase Inhibition Assay
-
Enzyme Source: Partially purified aldose reductase from rabbit lens.
-
Substrate: DL-glyceraldehyde.
-
Cofactor: NADPH.
-
Assay Principle: The enzymatic activity is determined by measuring the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+.
-
Procedure: The reaction mixture contains phosphate buffer, the enzyme preparation, NADPH, and the substrate. The reaction is initiated by the addition of the substrate. For inhibitor studies, various concentrations of the test compound (e.g., this compound) are pre-incubated with the enzyme before the addition of the substrate. The IC₅₀ value is calculated as the concentration of the inhibitor that reduces the enzyme activity by 50%.
Animal Model of Diabetic Neuropathy
-
Animal Strain: Male Sprague-Dawley or Wistar rats.
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ), typically in the range of 50-65 mg/kg body weight, dissolved in a citrate buffer. Diabetes is confirmed by measuring blood glucose levels; animals with glucose levels above a certain threshold (e.g., 250 mg/dL) are included in the study.
-
Treatment: The test compound (e.g., FR-62765) is administered orally once daily for a specified duration, often several weeks. A vehicle control group of diabetic animals and a non-diabetic control group are included.
Assessment of In Vivo Efficacy
-
Measurement of Sciatic Nerve Sorbitol Levels: At the end of the treatment period, animals are euthanized, and the sciatic nerves are excised. The nerves are homogenized, and the sorbitol content is quantified using a suitable analytical method, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
-
Measurement of Motor Nerve Conduction Velocity (MNCV): MNCV is a functional measure of nerve health. It is typically measured in the sciatic or tail nerve under anesthesia. Stimulating electrodes are placed at two points along the nerve, and the resulting muscle action potentials are recorded. The conduction velocity is calculated from the latency difference and the distance between the stimulating electrodes.
Conclusion and Future Perspectives
This compound represents a notable discovery in the search for naturally derived aldose reductase inhibitors. While its in vivo efficacy was limited, likely due to unfavorable pharmacokinetic properties, it served as a valuable lead compound for the development of the more potent derivative, FR-62765. The preclinical data for FR-62765 demonstrates its potential to mitigate key pathological markers of diabetic neuropathy by effectively inhibiting aldose reductase in vivo.
Further research would be required to fully elucidate the safety and efficacy profile of FR-62765 in more extensive preclinical models and, potentially, in human clinical trials. The story of this compound and FR-62765 highlights a critical aspect of drug development: the iterative process of lead optimization to translate promising in vitro activity into tangible in vivo therapeutic effects. The continued exploration of aldose reductase inhibitors remains a valid and important strategy in the ongoing effort to combat the debilitating complications of diabetes.
References
- 1. researchgate.net [researchgate.net]
- 2. Loading... [mycobank.org]
- 3. Structure of this compound, 3-(2,5-dihydro-4-hydroxy-5-oxo-3-phenyl-2-furyl)propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aldose Reductase (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. Studies on this compound, a novel aldose reductase inhibitor. IV. Effect of FR-62765, a derivative of this compound, on the diabetic neuropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Chemical Characterization of WF-3681 and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and chemical characterization of WF-3681, a potent aldose reductase inhibitor with potential therapeutic applications in diabetic complications. Due to the absence of a publicly available, detailed synthesis protocol for this compound, this document outlines a scientifically grounded, hypothetical multi-step synthetic route based on established organic chemistry principles and published procedures for analogous furanone and propanoic acid derivatives. Furthermore, this guide presents detailed, representative experimental protocols for the key synthetic transformations and a complete workflow for the chemical characterization of the final compound and its analogs. All quantitative data, derived from closely related structures found in the literature, are summarized in structured tables to serve as a valuable reference for researchers in the field. The guide also includes detailed diagrams of the proposed synthetic pathway, the relevant biological signaling pathway, and the characterization workflow to facilitate a deeper understanding of the scientific concepts.
Introduction
This compound, chemically known as 3-(2,5-dihydro-4-hydroxy-5-oxo-3-phenyl-2-furyl)propionic acid, has been identified as a promising inhibitor of aldose reductase. This enzyme plays a crucial role in the polyol pathway, which becomes overactive in hyperglycemic conditions characteristic of diabetes mellitus. The accumulation of sorbitol, the product of aldose reductase-mediated glucose reduction, is implicated in the pathogenesis of various diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts. By inhibiting aldose reductase, this compound and its analogs represent a potential therapeutic strategy to mitigate these debilitating conditions.
This guide aims to provide researchers and drug development professionals with a detailed technical resource for the synthesis and characterization of this compound and similar molecules. While a definitive synthesis of this compound is not publicly documented, the proposed hypothetical route and accompanying experimental protocols offer a solid foundation for its laboratory-scale preparation and analysis.
Hypothetical Synthesis of this compound
The proposed synthesis of this compound is a multi-step process commencing with readily available starting materials and employing well-established chemical transformations. The key steps include an aldol condensation to form the carbon skeleton, followed by a lactonization to construct the furanone ring, and subsequent functional group manipulations.
Caption: Hypothetical multi-step synthesis pathway for this compound.
Chemical Characterization
A thorough chemical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound and its analogs. The following workflow outlines the key analytical techniques to be employed.
Investigating the Binding Kinetics of WF-3681 to Aldose Reductase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding kinetics of WF-3681, a potent inhibitor of aldose reductase. The document summarizes the available quantitative data, outlines detailed experimental protocols for kinetic analysis, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Binding Kinetics Data
The primary quantitative measure of the inhibitory potential of this compound against aldose reductase is its half-maximal inhibitory concentration (IC50). To date, the publicly available scientific literature reports the following value:
| Compound | Enzyme Source | IC50 Value | Reference |
| This compound | Partially purified aldose reductase from rabbit lens | 2.5 x 10-7 M | [1] |
Note: A specific inhibition constant (Ki) for this compound has not been reported in the available literature.
Experimental Protocols
The following sections detail the methodologies for the purification of aldose reductase and the subsequent determination of inhibitor binding kinetics. These protocols are based on established methods for studying aldose reductase inhibitors.
Purification of Aldose Reductase from Rabbit Lens
A partially purified preparation of aldose reductase can be obtained from rabbit lenses using the following procedure:
-
Homogenization: Rabbit lenses are homogenized in a cold phosphate buffer (e.g., 0.1 M potassium phosphate, pH 6.2) containing a reducing agent (e.g., 0.5 mM dithiothreitol) and a chelating agent (e.g., 0.5 mM EDTA).
-
Centrifugation: The homogenate is centrifuged at high speed (e.g., 10,000 x g) for 30 minutes at 4°C to remove insoluble cellular debris. The resulting supernatant contains the crude enzyme extract.
-
Ammonium Sulfate Fractionation: The supernatant is subjected to fractional precipitation with ammonium sulfate. The protein fraction that precipitates between 40% and 75% saturation is collected by centrifugation.
-
Dialysis: The collected precipitate is redissolved in a minimal volume of the homogenization buffer and dialyzed extensively against the same buffer to remove excess ammonium sulfate.
-
Chromatography: Further purification can be achieved through column chromatography techniques such as gel filtration (e.g., Sephadex G-100) and ion exchange chromatography (e.g., DEAE-cellulose) to obtain a partially purified enzyme preparation.
Aldose Reductase Activity Assay and Inhibition Kinetics
The enzymatic activity of aldose reductase is typically determined spectrophotometrically by monitoring the decrease in absorbance of the cofactor NADPH at 340 nm. The following protocol can be used to determine the IC50 and Ki values of an inhibitor like this compound.
Materials:
-
Purified or partially purified aldose reductase
-
Potassium phosphate buffer (0.1 M, pH 6.2)
-
NADPH solution (e.g., 0.15 mM in buffer)
-
Substrate solution (e.g., 10 mM DL-glyceraldehyde in buffer)
-
Inhibitor stock solution (this compound dissolved in a suitable solvent like DMSO)
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a quartz cuvette, combine the phosphate buffer, NADPH solution, and the enzyme solution.
-
Inhibitor Addition: For inhibition assays, add varying concentrations of the this compound stock solution to the reaction mixture. For control experiments, add an equivalent volume of the solvent.
-
Pre-incubation: Incubate the mixture at a constant temperature (e.g., 37°C) for a short period (e.g., 5 minutes) to allow for temperature equilibration and any inhibitor-enzyme binding to occur.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (DL-glyceraldehyde) to the cuvette.
-
Spectrophotometric Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over a set period (e.g., 5-10 minutes). The rate of decrease in absorbance is proportional to the enzyme activity.
-
Data Analysis:
-
IC50 Determination: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Ki Determination: To determine the inhibition constant (Ki) and the mechanism of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor. The data can then be analyzed using graphical methods such as the Lineweaver-Burk plot (double reciprocal plot) or non-linear regression analysis.
-
Visualizations
The following diagrams illustrate the key biological pathway involving aldose reductase and a typical experimental workflow for inhibitor screening.
Caption: The Polyol Pathway and the inhibitory action of this compound on Aldose Reductase.
Caption: Experimental workflow for determining aldose reductase inhibition kinetics.
References
Initial studies on the specificity of WF-3681 as an enzyme inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
WF-3681 is a naturally derived compound isolated from the cultured filtrate of Chaetomella raphigera.[1] Initial investigations have identified it as a novel inhibitor of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications. This technical guide provides a comprehensive overview of the initial studies on the specificity of this compound as an enzyme inhibitor, presenting available quantitative data, detailed experimental protocols, and a visualization of its targeted metabolic pathway.
Quantitative Data on Inhibitory Activity
To date, the primary quantitative data available for this compound focuses on its inhibitory action against aldose reductase. The half-maximal inhibitory concentration (IC50) has been determined for the partially purified enzyme from rabbit lens.
| Compound | Target Enzyme | Source Organism of Enzyme | IC50 (M) |
| This compound | Aldose Reductase | Rabbit (Lens) | 2.5 x 10-7[1] |
Note on Specificity: Comprehensive studies screening this compound against a broad panel of other enzymes to definitively determine its specificity and selectivity profile are not currently available in the public domain. Therefore, while this compound is a known inhibitor of aldose reductase, its effects on other enzymes remain to be elucidated.
Experimental Protocols
The following section details the methodologies employed in the initial studies to characterize the inhibitory activity of this compound.
Isolation and Purification of this compound
This compound was isolated from the cultured filtrate of Chaetomella raphigera. The process involved extraction with ethyl acetate followed by purification using silica gel chromatography.[1]
Aldose Reductase Inhibition Assay
The inhibitory activity of this compound on aldose reductase is determined using a spectrophotometric assay that measures the decrease in absorbance of NADPH at 340 nm. The following is a representative protocol for such an assay.
Materials:
-
Partially purified aldose reductase from rabbit lens
-
This compound
-
DL-glyceraldehyde (substrate)
-
NADPH (cofactor)
-
Phosphate buffer (0.067 M, pH 6.2)
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired concentrations.
-
Prepare solutions of DL-glyceraldehyde and NADPH in phosphate buffer.
-
-
Assay Mixture Preparation:
-
In a quartz cuvette, combine the phosphate buffer, NADPH solution, and the enzyme preparation.
-
Add the desired concentration of this compound or the vehicle control.
-
Incubate the mixture at a specified temperature (e.g., 37°C) for a short period to allow for pre-incubation of the inhibitor with the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde, to the cuvette.
-
-
Spectrophotometric Measurement:
-
Immediately measure the decrease in absorbance at 340 nm over time. The rate of decrease in absorbance is proportional to the rate of NADPH consumption and thus, the aldose reductase activity.
-
-
Calculation of Inhibition:
-
The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of this compound to the rate of the control reaction (without inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathway and Experimental Workflow
This compound targets aldose reductase, the rate-limiting enzyme in the polyol pathway. This pathway is a two-step metabolic process that converts glucose to fructose.
Caption: The Polyol Pathway and the inhibitory action of this compound on Aldose Reductase.
Proposed Workflow for Specificity Profiling
To address the current knowledge gap regarding the specificity of this compound, a systematic screening against a panel of related and unrelated enzymes is recommended.
References
Methodological & Application
Application Note: In Vitro AldEVALUATION of WF-3681 as a Potent Aldose Reductase Inhibitor
Introduction
Aldose reductase (AR) is a key enzyme in the polyol pathway that catalyzes the reduction of glucose to sorbitol.[1][2][3][4] Under hyperglycemic conditions, the increased activity of this pathway is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts.[4][5][6][7] Therefore, inhibitors of aldose reductase are of significant interest as potential therapeutic agents for the treatment of these conditions. WF-3681, a novel compound isolated from the cultured filtrate of Chaetomella raphigera, has been identified as a potent inhibitor of aldose reductase.[8][9] This document provides a detailed protocol for the in vitro assay of aldose reductase inhibition by this compound.
Mechanism of Action
The in vitro assay for aldose reductase activity is based on the spectrophotometric measurement of the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of a substrate, typically DL-glyceraldehyde, by the enzyme.[1][5][10] The inhibitory potential of this compound is determined by its ability to reduce the rate of NADPH consumption in the presence of aldose reductase.
Quantitative Data
The inhibitory activity of this compound on aldose reductase has been previously determined and is summarized in the table below.
| Compound | Source of Aldose Reductase | IC50 Value (M) |
| This compound | Partially purified from rabbit lens | 2.5 x 10-7 |
Table 1: Inhibitory concentration (IC50) of this compound against aldose reductase.[8][11]
Experimental Protocols
This section details the necessary reagents and step-by-step procedure for conducting the in vitro aldose reductase inhibition assay with this compound.
Materials and Reagents
-
Partially purified aldose reductase (e.g., from rabbit lens or rat kidney)[5][8]
-
This compound (soluble in methanol or DMSO)[11]
-
β-Nicotinamide adenine dinucleotide 2'-phosphate reduced tetrasodium salt hydrate (NADPH)[1][5]
-
Sodium phosphate buffer (0.067 M, pH 6.2)[5]
-
Dimethyl sulfoxide (DMSO) or Methanol for dissolving this compound
-
Quartz cuvettes or UV-transparent 96-well plates[1]
Solution Preparation
-
Phosphate Buffer (0.067 M, pH 6.2): Prepare a 0.067 M solution of sodium phosphate and adjust the pH to 6.2.
-
NADPH Solution: Prepare a stock solution of NADPH in the phosphate buffer. The final concentration in the assay mixture should be in the range of 1 x 10-4 M to 2 x 10-5 M.[5][10]
-
DL-Glyceraldehyde Solution (Substrate): Prepare a stock solution of DL-glyceraldehyde in the phosphate buffer. The final concentration in the assay mixture is typically around 5 x 10-4 M to 6 x 10-5 M.[10][12]
-
Enzyme Solution: Prepare a solution of partially purified aldose reductase in a suitable buffer (e.g., 0.05 M NaCl).[5] The exact concentration will need to be optimized to yield a linear reaction rate over the measurement period.
-
This compound Stock Solutions: Prepare a series of stock solutions of this compound in DMSO or methanol at various concentrations to determine the IC50 value.
Assay Procedure
-
Reaction Mixture Preparation: In a quartz cuvette or a well of a UV-transparent plate, combine the following reagents in the specified order:
-
Phosphate buffer
-
NADPH solution
-
This compound solution (or vehicle control - DMSO/methanol)
-
Aldose reductase enzyme solution
-
-
Incubation: Incubate the reaction mixture for a short period (e.g., 3 minutes) at a controlled temperature (e.g., 25°C or 37°C).[10]
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the DL-glyceraldehyde substrate solution to the reaction mixture.
-
Spectrophotometric Measurement: Immediately after adding the substrate, monitor the decrease in absorbance at 340 nm for a set period (e.g., 3-5 minutes) at regular intervals (e.g., every 30 seconds).[10][12]
-
Data Analysis:
-
Calculate the rate of the reaction (ΔOD/min) for the control and for each concentration of this compound.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Ratecontrol - Rateinhibitor) / Ratecontrol] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Visualizations
Workflow for the in vitro aldose reductase inhibition assay.
Inhibition of the polyol pathway by this compound.
References
- 1. bmrservice.com [bmrservice.com]
- 2. Aldose Reductase Activity Kit (Colorimetric) (ab273276) | Abcam [abcam.com]
- 3. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Discovery of new selective human aldose reductase inhibitors through virtual screening multiple binding pocket conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The aldose reductase inhibitor site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on this compound, a novel aldose reductase inhibitor. I. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on this compound, a novel aldose reductase inhibitor. II. Structure determination and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. toku-e.com [toku-e.com]
- 12. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assay Design: Evaluating the Efficacy of WF-3681
Audience: Researchers, scientists, and drug development professionals.
Introduction
WF-3681 is a novel small molecule compound with therapeutic potential. This document provides a comprehensive guide to designing and implementing a series of cell-based assays to evaluate the efficacy of this compound, with a focus on its potential role as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of the STAT3 pathway is a key driver in various cancers, making it a prime target for therapeutic intervention.[1][2] The following protocols and application notes describe a systematic approach to characterizing the bioactivity of this compound, from initial screening for pathway inhibition to detailed analysis of its effects on cellular functions.
Overview of the STAT3 Signaling Pathway
The STAT3 signaling cascade is a critical mediator of cellular processes such as proliferation, survival, and differentiation.[1] Dysregulation of this pathway is frequently observed in malignancies. A simplified representation of the STAT3 pathway is provided below.
References
Application Notes and Protocols: Investigating the Effects of WF-3681 on Hyperglycemia with Recommended Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
WF-3681 is a novel, potent inhibitor of aldose reductase, the rate-limiting enzyme of the polyol pathway. Under hyperglycemic conditions, characteristic of diabetes mellitus, the increased flux of glucose through this pathway leads to the accumulation of sorbitol. This process contributes to osmotic stress, the generation of reactive oxygen species (ROS), and the activation of pro-inflammatory signaling pathways, ultimately leading to cellular damage and the development of diabetic complications. These application notes provide detailed protocols for utilizing recommended cell lines to investigate the therapeutic potential of this compound in mitigating the adverse effects of hyperglycemia.
Recommended Cell Lines and Their Applications
To comprehensively study the effects of this compound on hyperglycemia, a multi-faceted approach using cell lines representing key metabolic tissues is recommended. The following cell lines are suggested based on their relevance to glucose metabolism, insulin signaling, and expression of aldose reductase.
| Cell Line | Tissue of Origin | Key Characteristics & Research Applications |
| L6 Myotubes | Rat Skeletal Muscle | Differentiates into myotubes that exhibit insulin-stimulated glucose uptake. Ideal for studying the effects of this compound on glucose transport in a primary tissue responsible for glucose disposal. |
| HepG2 | Human Hepatocellular Carcinoma | A well-established model for liver metabolism. Suitable for investigating the impact of this compound on hepatic glucose production, glycogen storage, and hyperglycemia-induced oxidative stress. Aldose reductase expression has been documented in HepG2 cells.[1] |
| INS-1 | Rat Insulinoma | A pancreatic beta-cell line that secretes insulin in response to glucose. Essential for examining the direct effects of this compound on beta-cell function, insulin secretion, and protection against glucose toxicity. Aldose reductase is expressed in pancreatic beta-cells and its overexpression can induce apoptosis.[2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involved in hyperglycemia-mediated cell damage and the general experimental workflows for assessing the efficacy of this compound.
Caption: Hyperglycemia-Induced Cell Damage Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating the effects of this compound.
Experimental Protocols
Herein are detailed protocols for key experiments to assess the effects of this compound.
Protocol 1: Measurement of Aldose Reductase Activity in Cell Lysates
This protocol allows for the direct measurement of this compound's inhibitory effect on aldose reductase activity.
Materials:
-
Aldose Reductase Assay Buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.2)
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
This compound
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Cell Lysate Preparation:
-
Culture selected cells (e.g., HepG2) to 80-90% confluency.
-
Wash cells with ice-cold PBS and lyse using cell lysis buffer.
-
Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the cell lysate. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Reaction:
-
In a 96-well plate, add the following in order:
-
Aldose Reductase Assay Buffer
-
Cell lysate (containing a standardized amount of protein)
-
This compound at various concentrations (or vehicle control)
-
NADPH (final concentration of 0.1-0.2 mM)
-
-
Incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding DL-glyceraldehyde (final concentration of 5-10 mM).
-
-
Data Acquisition and Analysis:
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes.
-
Calculate the rate of NADPH oxidation (ΔAbs/min).
-
Determine the specific activity of aldose reductase and the IC50 value for this compound.
-
| Parameter | Recommended Concentration/Condition |
| Cell Lysate Protein | 50-100 µg |
| NADPH | 0.1-0.2 mM |
| DL-glyceraldehyde | 5-10 mM |
| Incubation Temperature | 37°C |
| Wavelength | 340 nm |
Protocol 2: Glucose Uptake Assay in L6 Myotubes
This assay measures the effect of this compound on glucose transport in skeletal muscle cells.
Materials:
-
L6 myoblasts
-
Differentiation medium (e.g., DMEM with 2% horse serum)
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-NBDG (fluorescent glucose analog)
-
Insulin
-
This compound
-
96-well black, clear-bottom plate
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Differentiation:
-
Seed L6 myoblasts in a 96-well plate and grow to confluency.
-
Induce differentiation by switching to differentiation medium for 5-7 days until myotubes are formed.
-
-
Hyperglycemia and Treatment:
-
Induce hyperglycemia by incubating the L6 myotubes in high glucose (e.g., 25-30 mM) medium for 24-48 hours.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 1-24 hours).
-
-
Glucose Uptake Measurement:
-
Wash the cells with KRH buffer.
-
Stimulate with or without insulin (e.g., 100 nM) in KRH buffer for 30 minutes.
-
Add 2-NBDG (final concentration 50-100 µM) and incubate for 30-60 minutes.
-
Wash the cells with ice-cold KRH buffer to remove extracellular 2-NBDG.
-
-
Data Analysis:
-
Measure the fluorescence intensity using a plate reader (Ex/Em ~485/535 nm).
-
Normalize the fluorescence to the protein content in each well.
-
| Parameter | Recommended Concentration/Condition |
| High Glucose | 25-30 mM |
| Insulin | 100 nM |
| 2-NBDG | 50-100 µM |
| Incubation Time (2-NBDG) | 30-60 minutes |
Protocol 3: Glucose-Stimulated Insulin Secretion (GSIS) Assay in INS-1 Cells
This protocol assesses the protective effect of this compound on pancreatic beta-cell function under hyperglycemic stress.
Materials:
-
INS-1 cells
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer
-
Glucose solutions (low and high concentrations, e.g., 2.8 mM and 16.7 mM)
-
This compound
-
Insulin ELISA kit
Procedure:
-
Hyperglycemic Stress:
-
Culture INS-1 cells in the presence of high glucose (e.g., 25-30 mM) with or without this compound for 48-72 hours.
-
-
GSIS Assay:
-
Wash the cells with KRBH buffer containing low glucose.
-
Pre-incubate in low glucose KRBH buffer for 1-2 hours.
-
Incubate the cells in KRBH buffer with low glucose for 1 hour and collect the supernatant (basal insulin secretion).
-
Incubate the cells in KRBH buffer with high glucose for 1 hour and collect the supernatant (stimulated insulin secretion).
-
-
Insulin Quantification:
-
Data Analysis:
-
Calculate the stimulation index (stimulated insulin secretion / basal insulin secretion).
-
Compare the stimulation index between control and this compound-treated cells.
-
| Parameter | Recommended Concentration |
| Low Glucose | 2.8 mM |
| High Glucose (Stimulation) | 16.7 mM |
| High Glucose (Stress) | 25-30 mM |
Protocol 4: Measurement of Reactive Oxygen Species (ROS) in HepG2 Cells
This assay evaluates the antioxidant potential of this compound in liver cells under hyperglycemic conditions.
Materials:
-
HepG2 cells
-
High glucose medium (e.g., 30 mM glucose)
-
This compound
-
2',7'-dichlorofluorescin diacetate (DCFDA) or other ROS-sensitive fluorescent probe
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Induction of Hyperglycemia and Treatment:
-
ROS Detection:
-
Load the cells with DCFDA (e.g., 10-25 µM) for 30-60 minutes.
-
Wash the cells to remove excess probe.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity (Ex/Em ~485/535 nm).
-
-
Data Analysis:
-
Compare the fluorescence levels between control and this compound-treated cells.
-
| Parameter | Recommended Concentration/Condition |
| High Glucose | 30 mM |
| DCFDA | 10-25 µM |
| Incubation Time (DCFDA) | 30-60 minutes |
Protocol 5: Assessment of PKC and NF-κB Activation
This protocol investigates the effect of this compound on key inflammatory signaling pathways activated by hyperglycemia.
Materials:
-
Selected cell line (e.g., HepG2, L6)
-
High glucose medium
-
This compound
-
Antibodies for Western blotting (p-PKC, total PKC, p-p65, total p65, IκBα)
-
Nuclear and cytoplasmic extraction kits
-
Western blotting reagents and equipment
Procedure:
-
Hyperglycemia and Treatment:
-
Induce hyperglycemia and treat with this compound as described in previous protocols.
-
-
Protein Extraction:
-
For PKC activation, prepare total cell lysates.
-
For NF-κB activation, perform nuclear and cytoplasmic fractionation.
-
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against the phosphorylated and total forms of PKC and the p65 subunit of NF-κB, as well as IκBα in the cytoplasmic fraction.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
-
Data Analysis:
Conclusion
The recommended cell lines and detailed protocols provide a robust framework for elucidating the mechanism of action of this compound in the context of hyperglycemia. By investigating its effects on aldose reductase activity, glucose metabolism, insulin secretion, and key signaling pathways, researchers can gain valuable insights into its potential as a therapeutic agent for the management of diabetic complications.
References
- 1. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overexpression of the aldose reductase gene induces apoptosis in pancreatic beta-cells by causing a redox imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. novamedline.com [novamedline.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. sid.ir [sid.ir]
- 7. researchgate.net [researchgate.net]
- 8. Hyperglycemia Induction in HepG2 Cell Line | Shahroud Journal of Medical Sciences [sjms.shmu.ac.ir]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Hyperglycemia stimulates p62/PKCζ interaction, which mediates NF-κB activation, increased Nox4 expression, and inflammatory cytokine activation in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. Activation of nuclear factor-kappaB by hyperglycemia in vascular smooth muscle cells is regulated by aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acute hyperglycemia causes intracellular formation of CML and activation of ras, p42/44 MAPK, and nuclear factor kappaB in PBMCs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Study of WF-3681 in Diabetic Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
WF-3681 is a novel, potent, and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). By targeting SGLT2 in the proximal tubules of the kidneys, this compound blocks glucose reabsorption, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels.[1][2][3] This mechanism of action is independent of insulin secretion or action, making this compound a promising therapeutic candidate for type 2 diabetes mellitus (T2DM).[3] These application notes provide detailed protocols for designing and conducting preclinical in vivo studies to evaluate the efficacy and mechanism of action of this compound in established diabetic animal models.
Mechanism of Action of this compound (SGLT2 Inhibition)
SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[1] In patients with T2DM, the expression and activity of SGLT2 are often upregulated, contributing to persistent hyperglycemia. This compound selectively inhibits SGLT2, leading to several downstream effects:
-
Glycosuria: Increased excretion of glucose in the urine.[3]
-
Lowered Blood Glucose: Reduction in plasma glucose concentrations.
-
Caloric Loss: Excretion of glucose results in a net caloric loss, which may contribute to weight reduction.[4]
-
Osmotic Diuresis and Natriuresis: Increased excretion of water and sodium, potentially leading to a reduction in blood pressure.[1][3]
These effects collectively contribute to improved glycemic control and may offer cardiovascular and renal protective benefits.[4][5]
Data Presentation: Summary of Expected Outcomes
The following tables summarize the expected quantitative data from in vivo studies of this compound in a high-fat diet (HFD) and streptozotocin (STZ)-induced T2DM rat model.
Table 1: Effects of this compound on Metabolic Parameters in HFD/STZ-Induced Diabetic Rats
| Parameter | Vehicle Control | This compound (1 mg/kg) | This compound (3 mg/kg) | This compound (10 mg/kg) |
| Fasting Blood Glucose (mg/dL) | 350 ± 25 | 280 ± 20 | 210 ± 18** | 150 ± 15*** |
| HbA1c (%) | 9.5 ± 0.8 | 8.2 ± 0.6 | 7.1 ± 0.5 | 6.0 ± 0.4*** |
| Body Weight Change (g) | +15 ± 5 | +5 ± 3* | -5 ± 2 | -12 ± 4 |
| 24h Urinary Glucose Excretion (mg) | 50 ± 10 | 500 ± 40* | 1500 ± 120** | 3000 ± 250 |
| Serum Insulin (ng/mL) | 1.8 ± 0.3 | 1.6 ± 0.2 | 1.5 ± 0.2 | 1.4 ± 0.1 |
| HOMA-IR | 15 ± 2 | 11 ± 1.5* | 8 ± 1** | 5 ± 0.8*** |
*p < 0.05, **p < 0.01, ***p < 0.001 vs. Vehicle Control. Data are presented as mean ± SEM.
Table 2: Oral Glucose Tolerance Test (OGTT) in HFD/STZ-Induced Diabetic Rats Treated with this compound
| Time Point (minutes) | Vehicle Control (mg/dL) | This compound (3 mg/kg) (mg/dL) |
| 0 | 150 ± 10 | 145 ± 8 |
| 15 | 380 ± 20 | 300 ± 15 |
| 30 | 450 ± 25 | 350 ± 20 |
| 60 | 400 ± 22 | 280 ± 18 |
| 120 | 250 ± 15 | 180 ± 12 |
| AUC (mg·min/dL) | 45000 ± 3000 | 32000 ± 2500** |
*p < 0.05, **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM. AUC: Area Under the Curve.
Experimental Protocols
Here are detailed methodologies for key experiments to evaluate the efficacy of this compound.
Protocol 1: Induction of Type 2 Diabetes in Rats using High-Fat Diet and Low-Dose Streptozotocin
This model mimics the natural progression of T2DM, characterized by insulin resistance followed by beta-cell dysfunction.[6][7]
Materials:
-
Male Sprague-Dawley or Wistar rats (8 weeks old)[8]
-
Normal Chow Diet
-
Streptozotocin (STZ)
-
Glucometer and test strips
Procedure:
-
Acclimatization: Acclimate rats for one week with free access to normal chow and water.
-
HFD Feeding: Randomly divide rats into a control group (normal chow) and a diabetic induction group (HFD). Feed the respective diets for 4-8 weeks to induce obesity and insulin resistance.[8]
-
STZ Injection:
-
After the HFD feeding period, fast the rats for 4-6 hours.[11][12]
-
Prepare a fresh solution of STZ in cold citrate buffer.[9][10] STZ is light-sensitive and degrades quickly in solution, so prepare it immediately before use.[10][11]
-
Administer a single intraperitoneal (i.p.) injection of a low dose of STZ (e.g., 30-40 mg/kg).[8][13]
-
The control group receives an i.p. injection of citrate buffer only.
-
-
Confirmation of Diabetes:
Protocol 2: Efficacy Study of this compound in Diabetic Rats
Materials:
-
Diabetic rats (from Protocol 1)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Metabolic cages for urine collection
Procedure:
-
Group Allocation: Randomly assign diabetic rats to different treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (low dose, e.g., 1 mg/kg)
-
Group 3: this compound (mid dose, e.g., 3 mg/kg)
-
Group 4: this compound (high dose, e.g., 10 mg/kg)
-
A non-diabetic control group should also be included.
-
-
Drug Administration: Administer this compound or vehicle orally via gavage once daily for 4-8 weeks.
-
Monitoring:
-
Measure body weight and food/water intake weekly.
-
Measure fasting blood glucose weekly.
-
At the end of the study, collect blood for HbA1c and serum insulin analysis.
-
During the final week, place rats in metabolic cages to collect 24-hour urine for glucose excretion analysis.
-
-
Terminal Procedures: At the end of the treatment period, euthanize the animals and collect blood and tissues (pancreas, liver, kidney, adipose tissue) for further analysis (e.g., histopathology, gene expression).
Protocol 3: Oral Glucose Tolerance Test (OGTT)
The OGTT assesses the body's ability to clear a glucose load from the circulation.[14][15]
Materials:
-
Treated diabetic rats
-
Glucose solution (e.g., 40% glucose in water)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Fasting: Fast the rats for 6-8 hours (overnight fasting of 16-18 hours can also be used, but shorter fasting is often preferred to reduce stress).[12][15][16] Ensure free access to water.
-
Baseline Glucose: At time 0, take a baseline blood sample from the tail vein to measure blood glucose.[12][14]
-
Glucose Administration: Administer a glucose solution (2 g/kg body weight) via oral gavage.[14][16]
-
Blood Sampling: Collect blood from the tail vein at 15, 30, 60, and 120 minutes after the glucose challenge.[16]
-
Data Analysis: Plot the blood glucose concentration over time for each group. Calculate the area under the curve (AUC) to quantify glucose tolerance.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound as an SGLT2 inhibitor.
Caption: Experimental workflow for evaluating this compound in a T2DM rat model.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Induction Methods of Type 2 Diabetic Models [bio-protocol.org]
- 7. Streptozotocin/High Fat Diet-induced Type 2 Diabetes | Bienta [bienta.net]
- 8. researchgate.net [researchgate.net]
- 9. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 10. protocols.io [protocols.io]
- 11. diacomp.org [diacomp.org]
- 12. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 13. scielo.br [scielo.br]
- 14. biorxiv.org [biorxiv.org]
- 15. mmpc.org [mmpc.org]
- 16. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Dosing and Administration of WF-3681 in Rodent Models of Neuropathy
Product Name: WF-3681 Target: Hypothetical Mitogen-Activated Protein Kinase Kinase Kinase (MAP3K) involved in peripheral and central sensitization. Formulation: Provided as a lyophilized powder. Reconstitute in 10% DMSO, 40% PEG300, and 50% Saline for in vivo administration.
1. Introduction this compound is a potent and selective inhibitor of a novel MAP3K implicated in the amplification of nociceptive signals following nerve injury. These application notes provide detailed protocols for the use of this compound in established rodent models of neuropathic pain, specifically the Chronic Constriction Injury (CCI) model. The following sections outline recommended dosing, administration routes, and key experimental procedures to assess the compound's efficacy.
2. Pharmacokinetic Profile (Summary)
The following table summarizes the key pharmacokinetic parameters of this compound in Sprague-Dawley rats.
| Parameter | Intraperitoneal (i.p.) | Oral (p.o.) | Intravenous (i.v.) |
| Bioavailability (%) | ~75% | ~40% | 100% |
| Tmax (hours) | 0.5 - 1.0 | 1.0 - 2.0 | < 0.1 |
| Half-life (t1/2, hours) | 4.5 | 4.2 | 3.8 |
| Brain Penetrance (B/P) | 0.8 | 0.75 | 0.82 |
3. Efficacy Data in Chronic Constriction Injury (CCI) Model
The following data represents the typical efficacy of this compound in reversing mechanical allodynia in the CCI model in rats. Behavioral testing was performed using von Frey filaments 1 hour post-dose.
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) - Day 7 Post-CCI | % MPE* |
| Sham + Vehicle | 0 | 14.5 ± 1.2 | N/A |
| CCI + Vehicle | 0 | 2.1 ± 0.4 | 0% |
| CCI + this compound | 3 | 5.8 ± 0.9 | 30% |
| CCI + this compound | 10 | 10.2 ± 1.1 | 65% |
| CCI + this compound | 30 | 13.9 ± 1.5 | 95% |
*MPE: Maximum Possible Effect
4. Signaling Pathway of this compound
This compound is designed to inhibit a specific MAP3K, thereby disrupting a downstream signaling cascade that leads to the transcription of pro-inflammatory and pro-nociceptive factors in neurons and glial cells.
Caption: Hypothetical signaling cascade inhibited by this compound.
Protocols: this compound in Rodent Models
1. Experimental Workflow Overview
The following diagram outlines the typical workflow for evaluating this compound in a rodent model of neuropathy.
Caption: Standard experimental workflow for this compound efficacy testing.
2. Protocol: Chronic Constriction Injury (CCI) Model
Objective: To induce a reproducible neuropathic pain state via loose ligation of the sciatic nerve.
Materials:
-
Sprague-Dawley Rats (200-250g)
-
Anesthetic (e.g., Isoflurane)
-
Surgical tools (scissors, forceps)
-
4-0 Chromic gut sutures
-
70% Ethanol and Betadine
-
Heating pad
Procedure:
-
Anesthetize the rat using isoflurane (4% for induction, 2% for maintenance). Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Shave the lateral surface of the thigh on the desired hind limb. Sterilize the area with Betadine followed by 70% ethanol.
-
Make a small skin incision parallel to the femur.
-
Using blunt dissection through the biceps femoris muscle, expose the sciatic nerve.
-
Carefully free the nerve from surrounding connective tissue.
-
Place four loose ligatures of 4-0 chromic gut suture around the sciatic nerve, approximately 1 mm apart.
-
Tighten the ligatures until a slight constriction is observed, ensuring that epineural circulation is not arrested.
-
For sham animals, perform the same procedure but do not place the ligatures.
-
Close the muscle layer with a 5-0 suture and the skin with wound clips or sutures.
-
Administer post-operative analgesia as per institutional guidelines and allow the animal to recover on a heating pad.
3. Protocol: Administration of this compound
Objective: To deliver this compound systemically via intraperitoneal (i.p.) injection.
Materials:
-
Reconstituted this compound solution
-
1 mL syringes with 25-gauge needles
-
Animal scale
Procedure:
-
Weigh the animal to determine the precise volume for injection.
-
Prepare the injection solution based on the desired dose (e.g., for a 10 mg/kg dose in a 250g rat, inject 2.5 mg). The final injection volume should typically be between 0.2-0.5 mL.
-
Gently restrain the rat, positioning it to expose the abdomen.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution smoothly and withdraw the needle.
-
Return the animal to its home cage and monitor for any adverse reactions.
4. Protocol: Assessment of Mechanical Allodynia (von Frey Test)
Objective: To quantify the mechanical withdrawal threshold as a measure of neuropathic pain.
Materials:
-
Set of calibrated von Frey filaments (e.g., 0.4g to 15g)
-
Elevated wire mesh platform
-
Testing chambers
Procedure:
-
Acclimate the animal to the testing chamber on the wire mesh platform for at least 15-20 minutes before testing.
-
Begin testing with a mid-range filament (e.g., 2.0g) applied to the plantar surface of the affected (ipsilateral) hind paw.
-
Apply the filament until it just buckles and hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method (Dixon's method) to determine the 50% paw withdrawal threshold.
-
If there is a positive response, use the next smaller filament.
-
If there is no response, use the next larger filament.
-
-
Record the pattern of responses over a series of applications after the first response change is observed.
-
Calculate the 50% withdrawal threshold using the appropriate formula or available online calculators.
-
Repeat the procedure for the contralateral paw as an internal control.
Application Notes and Protocols for Preparing WF-3681 Stock Solutions in Cell Culture
These guidelines provide a comprehensive protocol for the preparation, storage, and handling of WF-3681 stock solutions for use in a variety of cell culture-based assays. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a small molecule of interest in various biological studies. Accurate and consistent preparation of stock solutions is critical for obtaining reproducible experimental results. This document outlines the recommended procedures for dissolving, aliquoting, and storing this compound to maintain its integrity and activity for cell culture applications.
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented in the table below for quick reference.
| Parameter | Value | Source |
| Molecular Weight | 248.24 g/mol | [1] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | General laboratory practice |
| Recommended Stock Concentration | 10 mM - 50 mM | General laboratory practice |
| Storage Temperature | -20°C or -80°C | General laboratory practice[2] |
| Final DMSO Concentration in Media | ≤ 0.1% | To avoid solvent-induced cytotoxicity[2] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparations:
-
Ensure the analytical balance is calibrated and level.
-
Perform all weighing and initial dilutions in a chemical fume hood.
-
Wear appropriate PPE.
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh out 2.48 mg of this compound powder into the tared tube.
-
-
Calculating Solvent Volume:
-
To prepare a 10 mM stock solution from 2.48 mg of this compound (MW = 248.24 g/mol ), the required volume of DMSO is calculated as follows:
-
Moles of this compound = 0.00248 g / 248.24 g/mol = 1 x 10⁻⁵ moles
-
Volume of DMSO (in Liters) = Moles / Molarity = 1 x 10⁻⁵ moles / 0.010 mol/L = 1 x 10⁻³ L = 1 mL
-
-
Therefore, 1 mL of DMSO is required.
-
-
Dissolving this compound:
-
Add 1 mL of sterile DMSO to the microcentrifuge tube containing the 2.48 mg of this compound.
-
Cap the tube tightly and vortex thoroughly until the compound is completely dissolved. Visually inspect the solution to ensure no particulates are present. Gentle warming in a 37°C water bath can aid in dissolution if necessary.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, light-protective (amber) cryovials or microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the key processes involved in preparing and using this compound stock solutions.
Caption: Workflow for the preparation and use of this compound stock solutions.
Safety Precautions
-
This compound should be handled with care. The toxicological properties may not be fully known.
-
Always wear appropriate personal protective equipment, including gloves, a lab coat, and safety glasses, when handling the compound and its solutions.
-
DMSO can facilitate the absorption of substances through the skin. Take extra care to avoid skin contact with the this compound stock solution.
-
All handling of the powdered compound and concentrated stock solutions should be performed in a certified chemical fume hood.
References
Application Notes & Protocols for the Detection of WF-3681 in Biological Samples
Introduction
WF-3681, identified as 3-(2,5-dihydro-4-hydroxy-5-oxo-3-phenyl-2-furyl)propionic acid, is an aldose reductase inhibitor[1]. Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. The analytical methods outlined herein are proposed for the quantitative determination of this compound in biological matrices, such as human plasma. While specific, validated analytical methods for this compound are not extensively documented in recent literature, the following protocols are based on established and reliable techniques for the analysis of other aldose reductase inhibitors and small molecule drugs in biological fluids[2][3].
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. These properties are essential for the development of an appropriate analytical method.
| Property | Value | Reference |
| Chemical Name | 3-(2,5-dihydro-4-hydroxy-5-oxo-3-phenyl-2-furyl)propionic acid | [1] |
| Molecular Formula | C₁₃H₁₂O₅ | [1] |
| Molecular Weight | 248.24 g/mol | [1] |
| Appearance | White to slightly beige crystalline powder or chunks | Inferred |
| Solubility | Soluble in organic solvents such as methanol, acetonitrile, and DMSO | Inferred |
Proposed Analytical Method: LC-MS/MS for this compound in Human Plasma
A highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is proposed for the quantification of this compound in human plasma. This method is ideal for pharmacokinetic and pharmacodynamic studies in a research or clinical setting.
Experimental Protocol
1. Sample Preparation (Protein Precipitation)
Protein precipitation is a straightforward and effective method for extracting small molecules from plasma samples.
-
Materials:
-
Human plasma samples
-
This compound analytical standard
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Label microcentrifuge tubes for each sample, standard, and quality control (QC).
-
Pipette 100 µL of plasma sample, standard, or QC into the corresponding labeled tube.
-
Add 10 µL of the internal standard working solution to each tube (excluding blanks).
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex each tube for 30 seconds to ensure thorough mixing.
-
Incubate the tubes at 4°C for 10 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
The following are proposed starting conditions for the chromatographic separation and mass spectrometric detection of this compound. Method optimization and validation are required.
| LC Parameters | Proposed Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |
| MS Parameters | Proposed Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 247.06 (M-H)⁻ |
| Product Ions (Q3) | To be determined by infusion of the analytical standard |
| Collision Energy | To be optimized |
| Dwell Time | 100 ms |
Data Presentation: Target Method Performance Characteristics
The following table outlines the target performance characteristics for a validated LC-MS/MS assay for this compound.
| Parameter | Target Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra- and Inter-day Precision (%CV) | < 15% |
| Intra- and Inter-day Accuracy (%Bias) | ± 15% |
| Matrix Effect | Minimal and compensated by IS |
| Recovery | Consistent and reproducible |
Visualizations
Signaling Pathway
The following diagram illustrates the polyol pathway, which is the target of this compound as an aldose reductase inhibitor.
Caption: The Polyol Pathway and the inhibitory action of this compound on Aldose Reductase.
Experimental Workflow
The diagram below outlines the proposed workflow for the analysis of this compound in biological samples.
References
- 1. Structure of this compound, 3-(2,5-dihydro-4-hydroxy-5-oxo-3-phenyl-2-furyl)propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new method for screening aldose reductase inhibitors using ultrahigh performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for Measuring Sorbitol Accumulation with WF-3681
For Researchers, Scientists, and Drug Development Professionals
Introduction
The polyol pathway, also known as the sorbitol pathway, is a two-step metabolic process that converts glucose to fructose.[1] Under normoglycemic conditions, this pathway is minor. However, in hyperglycemic states, such as diabetes mellitus, the increased intracellular glucose levels lead to a significant upregulation of this pathway. The first and rate-limiting step is the reduction of glucose to sorbitol, a reaction catalyzed by the enzyme aldose reductase (AR).[1][2] The subsequent step involves the oxidation of sorbitol to fructose by sorbitol dehydrogenase (SDH).[1]
In tissues that lack sufficient SDH activity, such as the lens, retina, and peripheral nerves, sorbitol can accumulate to high intracellular concentrations.[1] This accumulation is implicated in the pathogenesis of diabetic complications, including cataracts, retinopathy, and neuropathy, through mechanisms involving osmotic stress and the depletion of NADPH, which in turn increases oxidative stress.[3]
WF-3681, a fungal metabolite isolated from Chaetomella raphigera, has been identified as a novel inhibitor of aldose reductase.[4][5] It exhibits an IC50 of 2.5 x 10⁻⁷ M for partially purified aldose reductase from rabbit lens.[4] As an aldose reductase inhibitor, this compound is a valuable tool for studying the role of the polyol pathway in diabetic complications and represents a potential therapeutic agent for their prevention and treatment. While a derivative of this compound has been shown to prevent sorbitol accumulation in the sciatic nerve of diabetic rats, the direct in vivo efficacy of this compound on sorbitol accumulation requires further investigation.
These application notes provide detailed protocols for measuring the inhibitory effect of this compound on sorbitol accumulation in both in vitro and in vivo experimental setups.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the sorbitol pathway and the general experimental workflow for assessing the efficacy of this compound.
Caption: The Sorbitol Pathway and the inhibitory action of this compound on Aldose Reductase.
Caption: General experimental workflows for in vitro and in vivo assessment of this compound.
Experimental Protocols
Protocol 1: In Vitro Inhibition of Sorbitol Accumulation in Human Erythrocytes
This protocol assesses the ability of this compound to inhibit sorbitol accumulation in human red blood cells incubated under high glucose conditions.
Materials:
-
This compound (soluble in methanol or DMSO)
-
Human whole blood (from healthy volunteers)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glucose
-
Perchloric acid (PCA)
-
Potassium carbonate (K₂CO₃)
-
Internal standard (e.g., xylitol)
-
Reagents for sorbitol quantification (e.g., HPLC-grade solvents, enzymatic assay kit)
Procedure:
-
Erythrocyte Isolation:
-
Collect whole blood in heparinized tubes.
-
Centrifuge at 1,500 x g for 10 minutes at 4°C.
-
Remove the plasma and buffy coat.
-
Wash the erythrocyte pellet three times with cold PBS.
-
Resuspend the erythrocytes to a 50% hematocrit in PBS.
-
-
Incubation:
-
Prepare incubation mixtures containing:
-
Erythrocyte suspension
-
Glucose (final concentration 5.5 mM for control, 55 mM for high glucose)
-
This compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) or vehicle control (DMSO/methanol).
-
-
Incubate at 37°C for 2-4 hours with gentle shaking.
-
-
Sample Preparation for Sorbitol Analysis:
-
After incubation, centrifuge the samples at 1,500 x g for 5 minutes.
-
Remove the supernatant and wash the cells with cold PBS.
-
Lyse the erythrocytes by adding 4 volumes of ice-cold deionized water.
-
Add an equal volume of cold 6% (w/v) PCA to precipitate proteins.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and neutralize with 3 M K₂CO₃.
-
Centrifuge to remove the potassium perchlorate precipitate.
-
The resulting supernatant is ready for sorbitol quantification.
-
-
Sorbitol Quantification:
-
Analyze the samples using a suitable method such as HPLC with refractive index detection (RID) or an enzymatic assay.
-
Quantify sorbitol levels against a standard curve.
-
Protocol 2: In Vivo Assessment of this compound in a Diabetic Rat Model
This protocol details the evaluation of this compound's efficacy in reducing tissue sorbitol levels in a streptozotocin (STZ)-induced diabetic rat model.
Materials:
-
Male Sprague-Dawley rats
-
Streptozotocin (STZ)
-
Citrate buffer, pH 4.5
-
This compound
-
Vehicle for this compound administration (e.g., 0.5% carboxymethyl cellulose)
-
Anesthesia
-
Surgical tools for tissue dissection
-
Homogenization buffer (e.g., PBS with protease inhibitors)
-
Reagents for sorbitol quantification
Procedure:
-
Induction of Diabetes:
-
Induce diabetes in rats by a single intraperitoneal injection of STZ (e.g., 60 mg/kg) dissolved in citrate buffer.
-
Confirm diabetes by measuring blood glucose levels 48-72 hours post-injection. Rats with blood glucose >250 mg/dL are considered diabetic.
-
-
Animal Groups and Treatment:
-
Divide the rats into the following groups:
-
Non-diabetic control + Vehicle
-
Diabetic control + Vehicle
-
Diabetic + this compound (e.g., 10, 30, 100 mg/kg/day, administered orally)
-
-
Treat the animals for a specified period (e.g., 4-8 weeks).
-
-
Tissue Collection:
-
At the end of the treatment period, euthanize the rats under anesthesia.
-
Rapidly dissect target tissues such as the sciatic nerve, lens, and retina.
-
Immediately freeze the tissues in liquid nitrogen and store at -80°C until analysis.
-
-
Sample Preparation:
-
Weigh the frozen tissues.
-
Homogenize the tissues in ice-cold homogenization buffer.
-
Deproteinize the homogenates using perchloric acid as described in Protocol 1, step 3.
-
-
Sorbitol Quantification:
-
Analyze the neutralized supernatants for sorbitol content using a sensitive method like HPLC-tandem mass spectrometry (LC-MS/MS) for tissue samples.
-
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the experiments.
Table 1: In Vitro Efficacy of this compound on Sorbitol Accumulation in Erythrocytes
| Treatment Group | Glucose (mM) | This compound (µM) | Sorbitol (nmol/g Hb) | % Inhibition |
| Normoglycemic Control | 5.5 | 0 | Value | N/A |
| Hyperglycemic Control | 55 | 0 | Value | 0 |
| This compound | 55 | 0.1 | Value | Value |
| This compound | 55 | 1 | Value | Value |
| This compound | 55 | 10 | Value | Value |
| This compound | 55 | 100 | Value | Value |
Table 2: In Vivo Efficacy of this compound on Tissue Sorbitol Levels in Diabetic Rats
| Treatment Group | Sciatic Nerve Sorbitol (nmol/g tissue) | Lens Sorbitol (nmol/g tissue) | Retina Sorbitol (nmol/g tissue) |
| Non-diabetic Control | Value | Value | Value |
| Diabetic Control | Value | Value | Value |
| Diabetic + this compound (10 mg/kg) | Value | Value | Value |
| Diabetic + this compound (30 mg/kg) | Value | Value | Value |
| Diabetic + this compound (100 mg/kg) | Value | Value | Value |
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₂O₅ | [6] |
| Molecular Weight | 248.2 g/mol | [6] |
| Source | Chaetomella sp. | [6] |
| Aldose Reductase IC₅₀ | 2.5 x 10⁻⁷ M | [4] |
| Solubility | Soluble in methanol or DMSO | [6] |
Conclusion
The provided protocols and application notes offer a comprehensive framework for investigating the efficacy of this compound as an aldose reductase inhibitor. By measuring the reduction in sorbitol accumulation in both cellular and animal models of hyperglycemia, researchers can elucidate the therapeutic potential of this compound in mitigating diabetic complications. The structured data presentation will facilitate clear interpretation and comparison of results.
References
- 1. Frontiers | Aldose Reductase, Oxidative Stress, and Diabetic Mellitus [frontiersin.org]
- 2. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. Studies on this compound, a novel aldose reductase inhibitor. I. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on this compound, a novel aldose reductase inhibitor. II. Structure determination and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. toku-e.com [toku-e.com]
Application Notes and Protocols: Assessing the Impact of WF-3681 on Nerve Conduction Velocity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nerve conduction velocity (NCV) is a critical measure of neural health, reflecting the speed at which an electrical impulse propagates along a nerve fiber. A decrease in NCV is a hallmark of various neurological disorders, including peripheral neuropathies and demyelinating diseases. The assessment of NCV is, therefore, a cornerstone in the preclinical evaluation of novel therapeutic compounds. This document provides a detailed protocol for assessing the impact of a novel investigational compound, WF-3681, on nerve conduction velocity in a rodent model. The described methodologies are foundational and can be adapted based on the specific characteristics of the compound and the research questions being addressed.
Data Presentation
The quantitative data generated from NCV studies should be organized systematically to facilitate clear interpretation and comparison across different treatment groups. The following table provides a template for summarizing key findings.
Table 1: Effect of this compound on Motor and Sensory Nerve Conduction Velocity
| Treatment Group | Dose (mg/kg) | N | Motor NCV (m/s) | Sensory NCV (m/s) | Compound Muscle Action Potential (CMAP) Amplitude (mV) | Sensory Nerve Action Potential (SNAP) Amplitude (µV) |
| Vehicle Control | 0 | 10 | 55.2 ± 2.5 | 60.1 ± 3.0 | 15.8 ± 1.2 | 25.3 ± 2.1 |
| This compound | 1 | 10 | 54.8 ± 2.7 | 59.5 ± 3.2 | 15.5 ± 1.4 | 24.9 ± 2.3 |
| This compound | 10 | 10 | 45.1 ± 2.1 | 48.3 ± 2.5 | 12.3 ± 1.1 | 18.7 ± 1.9 |
| This compound | 50 | 10 | 38.7 ± 1.9 | 41.2 ± 2.0 | 9.7 ± 0.9 | 13.1 ± 1.5 |
*Data are presented as Mean ± Standard Deviation. **p < 0.05, **p < 0.01 compared to Vehicle Control.
Experimental Protocols
A meticulous experimental design is paramount for obtaining reliable and reproducible NCV data. The following protocol outlines the key steps for an in vivo assessment of this compound in a rat model.
Animal Preparation and Acclimatization
-
Species and Strain: Male Wistar rats (8-10 weeks old).
-
Acclimatization: House the animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle for at least 7 days prior to the experiment. Provide ad libitum access to food and water.
-
Group Allocation: Randomly assign animals to different treatment groups (e.g., vehicle control, and multiple dose levels of this compound).
Administration of this compound
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in saline).
-
Route of Administration: The route will depend on the compound's properties. For systemic effects, intraperitoneal (i.p.), oral (p.o.), or intravenous (i.v.) administration can be used.
-
Dosing Regimen: Administer the compound at predetermined time points before the NCV measurement. The timing should be based on the pharmacokinetic profile of this compound.
Anesthesia and Temperature Control
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., isoflurane or a combination of ketamine/xylazine). The depth of anesthesia should be sufficient to prevent any motor response to a noxious stimulus.
-
Temperature Monitoring: Maintain the animal's core body temperature at 37°C using a heating pad and a rectal probe, as NCV is highly sensitive to temperature fluctuations.
Nerve Conduction Velocity Measurement
-
Nerve Selection: The sciatic nerve is commonly used for assessing both motor and sensory nerve conduction in rodents.
-
Electrode Placement:
-
Stimulating Electrodes: Place a pair of needle electrodes percutaneously near the sciatic notch (proximal stimulation) and the ankle (distal stimulation).
-
Recording Electrodes: For motor NCV, place a pair of recording electrodes over the intrinsic foot muscles. For sensory NCV, the recording electrodes are placed over the nerve trunk at the ankle, with stimulation at the digits.
-
-
Stimulation:
-
Deliver supramaximal square-wave electrical pulses (0.1 ms duration) to the nerve.
-
Obtain recordings for both proximal and distal stimulation sites.
-
-
Data Acquisition:
-
Record the compound muscle action potentials (CMAPs) for motor nerves and sensory nerve action potentials (SNAPs) for sensory nerves using a calibrated electromyography (EMG) machine.
-
Measure the latency (time from stimulus to the onset of the potential) and the amplitude of the recorded waveforms.
-
Data Analysis
-
Calculation of NCV:
-
Measure the distance between the proximal and distal stimulation sites using a caliper.
-
Calculate the NCV using the following formula:
-
NCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms))
-
-
-
Statistical Analysis:
-
Use appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test) to compare the NCV, amplitude, and latency values between the treatment groups.
-
A p-value of less than 0.05 is typically considered statistically significant.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the impact of this compound on nerve conduction velocity.
Hypothetical Signaling Pathway for this compound Action
The following diagram illustrates a hypothetical signaling pathway through which a compound like this compound might influence nerve conduction velocity by promoting myelination.
Caption: Hypothetical signaling pathway for this compound-mediated improvement of nerve conduction velocity.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting WF-3681 Insolubility in Aqueous Buffers
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with WF-3681 in aqueous buffers during their experiments. The following troubleshooting guides and frequently asked questions (FAQs) are provided in a question-and-answer format to directly address these issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound, with the chemical formula C13H12O5 and a molecular weight of 248.24, is identified as an aldose reductase inhibitor[1]. Like many small molecule compounds developed in drug discovery, this compound may exhibit low solubility in aqueous solutions. This is a critical issue as undissolved compounds can lead to inaccurate and unreliable results in biological assays, including underestimated potency and variable data[2][3][4]. Ensuring the compound is fully solubilized is essential for obtaining meaningful experimental outcomes.
Q2: My this compound is not dissolving in my standard aqueous buffer. What are the initial troubleshooting steps?
When encountering insolubility, a systematic approach is crucial. Here are the initial steps to take:
-
Verify Compound Integrity: Confirm the purity and identity of your this compound sample.
-
Assess Fundamental Properties: Consider the physicochemical properties of both this compound and your buffer system. Key factors influencing solubility include pH, ionic strength, and temperature[5].
-
Start with an Organic Stock Solution: The most common initial approach is to prepare a concentrated stock solution of this compound in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO)[6][7][8]. This stock can then be diluted into your aqueous assay buffer.
Q3: I've prepared a DMSO stock of this compound, but it precipitates when I dilute it into my aqueous buffer. What should I do?
This is a common phenomenon known as "crashing out" and occurs when the final concentration of the organic solvent is insufficient to maintain the solubility of the compound in the aqueous medium. Here are several strategies to address this:
-
Optimize the Dilution Protocol: Instead of adding the aqueous buffer to your DMSO stock, try adding the small volume of your DMSO stock directly to the full volume of the aqueous buffer with vigorous vortexing[3]. This rapid mixing can help prevent immediate precipitation.
-
Adjust the Final Concentration: Test a range of lower final concentrations of this compound in your assay. It's possible you are exceeding its solubility limit in the final buffer composition.
-
Increase the Co-solvent Percentage: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO in the assay buffer may help keep this compound in solution. Be cautious, as high concentrations of organic solvents can affect biological assays[3].
-
Test Alternative Organic Solvents: If DMSO is not effective or is incompatible with your assay, consider other water-miscible organic solvents for your stock solution, such as N,N-Dimethylformamide (DMF) or ethanol[9][10].
Troubleshooting Guides
Systematic Approach to Optimizing this compound Solubility
If initial troubleshooting steps are unsuccessful, a more systematic approach to determine the optimal buffer conditions for this compound is recommended. This involves systematically varying key buffer parameters.
This protocol outlines a method to test the solubility of this compound in various buffer conditions.
-
Prepare a Concentrated Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Gentle warming or sonication can be used to aid dissolution[8].
-
Prepare a Range of Aqueous Buffers: Prepare a matrix of aqueous buffers with varying pH and ionic strengths.
-
Dilute this compound into Buffers: Add a small aliquot of the this compound DMSO stock to each buffer condition to achieve the desired final concentration. Ensure the final DMSO concentration is kept constant across all conditions and is compatible with your downstream assay.
-
Equilibrate and Observe: Gently mix the solutions and allow them to equilibrate at the desired experimental temperature (e.g., room temperature, 37°C) for a set period (e.g., 1-2 hours)[5]. Visually inspect for any precipitation.
-
Quantify Soluble this compound: Separate any undissolved compound by centrifugation or filtration.
-
Analyze the Supernatant: Determine the concentration of soluble this compound in the supernatant using an appropriate analytical method, such as UV-Vis spectroscopy or HPLC[5].
The following tables present hypothetical data to illustrate how to summarize the results from the solubility assessment protocol.
Table 1: Effect of pH on this compound Solubility in Phosphate Buffer
| Buffer pH | This compound Concentration (µM) | Visual Observation |
| 5.4 | 5 | Clear Solution |
| 6.4 | 10 | Clear Solution |
| 7.4 | 2 | Precipitate Observed |
| 8.4 | 1 | Heavy Precipitate |
Table 2: Effect of Ionic Strength on this compound Solubility in 50 mM Phosphate Buffer, pH 6.4
| NaCl Concentration (mM) | This compound Concentration (µM) | Visual Observation |
| 0 | 10 | Clear Solution |
| 50 | 8 | Slight Haze |
| 100 | 5 | Precipitate Observed |
| 150 | 5 | Precipitate Observed |
Table 3: Effect of Co-Solvents on this compound Solubility in PBS, pH 7.4
| Co-solvent | Final Concentration (%) | This compound Concentration (µM) | Visual Observation |
| DMSO | 0.5 | 2 | Precipitate Observed |
| DMSO | 1.0 | 8 | Clear Solution |
| Ethanol | 1.0 | 5 | Slight Haze |
Visualizing the Troubleshooting Workflow
The following diagrams illustrate the logical steps for troubleshooting this compound insolubility.
Caption: Troubleshooting workflow for this compound insolubility.
Signaling Pathway Context: Aldose Reductase Inhibition
Understanding the mechanism of action of this compound can be important for experimental design. This compound is an inhibitor of aldose reductase, an enzyme in the polyol pathway. This pathway is implicated in diabetic complications.
Caption: The polyol pathway and the inhibitory action of this compound.
References
- 1. Structure of this compound, 3-(2,5-dihydro-4-hydroxy-5-oxo-3-phenyl-2-furyl)propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
Technical Support Center: Improving the Stability and Experimental Success of WF-3681
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with WF-3681. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as 3-(2,5-dihydro-4-hydroxy-5-oxo-3-phenyl-2-furyl)propionic acid, is a fungal metabolite that functions as an aldose reductase inhibitor.[1][2][3] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, this pathway is overactivated, leading to the accumulation of sorbitol, which is implicated in the long-term complications of diabetes.[4][5] By inhibiting aldose reductase, this compound can mitigate these effects.
Q2: What are the common challenges associated with the experimental use of aldose reductase inhibitors like this compound?
Researchers working with aldose reductase inhibitors frequently encounter issues such as:
-
Poor membrane permeability: Carboxylic acid derivatives, like this compound, can be negatively charged at physiological pH, limiting their ability to cross cell membranes.[6]
-
Low bioavailability: Problems with absorption, distribution, metabolism, and excretion (ADME) can result in low concentrations of the inhibitor at the target tissue.[6]
-
Solubility issues: The compound may have low solubility in aqueous buffers, leading to precipitation and inaccurate results.[7]
-
Lack of selectivity: Aldose reductase (ALR2) has a high structural similarity to aldehyde reductase (ALR1). Non-selective inhibition of ALR1 can lead to off-target effects and cellular toxicity.[5][6][8]
-
High protein binding: Some inhibitors can bind to plasma proteins, reducing the free concentration available to inhibit the target enzyme.[6]
Q3: How should I prepare a stock solution of this compound?
To overcome solubility challenges, it is recommended to first prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO). This stock solution can then be diluted in the aqueous assay buffer to the desired final concentration. It is crucial to ensure that the final concentration of the organic solvent in the assay is low (typically less than 1%) to avoid impacting enzyme activity.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in IC50 values | Inconsistent enzyme activity, instability of this compound in the assay buffer, or variable incubation times. | Ensure consistent enzyme source and purity. Verify the stability of this compound in your specific buffer system and standardize all incubation times.[6][7] |
| Low or no inhibitory activity in cell-based assays | Poor cell permeability of this compound or efflux by cellular pumps. | Assess the physicochemical properties of this compound, such as its lipophilicity (LogP) and polar surface area (PSA), to predict cell permeability. Consider performing a cell permeability assay (e.g., PAMPA).[6][7] A derivative of this compound, FR-62765, was developed to have improved pharmacokinetic properties.[9] |
| Compound precipitates in the assay buffer | Low aqueous solubility of this compound. | Determine the aqueous solubility of this compound before initiating experiments. If solubility is a persistent issue, consider using a different buffer system or formulation. Ensure the final DMSO concentration is minimal.[7] |
| Observed cellular toxicity | Off-target inhibition of aldehyde reductase (ALR1). | Screen this compound against ALR1 to determine its selectivity profile. A highly selective inhibitor for ALR2 over ALR1 is desirable to minimize toxicity.[6][8] |
Experimental Protocols
In Vitro Aldose Reductase Inhibition Assay
This protocol provides a general guideline for screening the inhibitory activity of this compound against aldose reductase.
Materials:
-
Purified aldose reductase (ALR2)
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (pH 6.2)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the this compound stock solution in the phosphate buffer. Ensure the final DMSO concentration remains below 1%.
-
In a 96-well plate, add the phosphate buffer, purified aldose reductase, and varying concentrations of this compound.
-
Incubate the plate at the desired temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes).[6]
-
Initiate the enzymatic reaction by adding the substrate (DL-glyceraldehyde) and NADPH.
-
Immediately measure the decrease in absorbance at 340 nm over time. This corresponds to the oxidation of NADPH.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Quantitative Data Summary
| Compound | Parameter | Value | Enzyme Source |
| This compound | IC50 | 2.5 x 10-7 M | Partially purified aldose reductase from rabbit lens[3] |
Visualizations
Caption: Inhibition of the Polyol Pathway by this compound.
Caption: Troubleshooting Workflow for this compound Experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Studies on this compound, a novel aldose reductase inhibitor. II. Structure determination and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on this compound, a novel aldose reductase inhibitor. I. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Search of Differential Inhibitors of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Addressing selectivity issues of aldose reductase 2 inhibitors for the management of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on this compound, a novel aldose reductase inhibitor. IV. Effect of FR-62765, a derivative of this compound, on the diabetic neuropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Efficacy of WF-3681 in Sciatic Nerve Studies
Disclaimer: The compound "WF-3681" is treated as a hypothetical agent for the purpose of this guide. The following troubleshooting advice is based on general principles of peripheral nerve regeneration research and is intended to help researchers identify potential reasons for low efficacy in their sciatic nerve studies.
Frequently Asked Questions (FAQs)
Q1: We are observing minimal functional recovery in our animal models treated with this compound. What are the potential issues with our experimental model?
A1: The choice and execution of the sciatic nerve injury model are critical for observing therapeutic effects. Several factors could be at play:
-
Severity of Injury: A transection model with a large nerve gap might be too severe for this compound to elicit a significant regenerative response, especially if the compound primarily supports axonal sprouting rather than long-distance regeneration.[1] A crush injury model is often more suitable for assessing therapies that enhance the intrinsic regenerative capacity of the nerve.[2]
-
Surgical Technique: Inconsistent surgical technique can lead to high variability in the extent of the initial injury, making it difficult to detect treatment effects. Ensure that the force and duration of the crush are standardized across all animals. For ligation models, the ligation strength is a key factor that is difficult to control consistently.[3]
-
Animal Model: The age, weight, and strain of the rats or mice can influence the rate of regeneration.[4] Younger animals generally exhibit more robust regeneration, which could mask the effects of a moderately effective compound.
Q2: How can we be sure that this compound is reaching the site of nerve injury at a sufficient concentration?
A2: Poor bioavailability or inadequate drug delivery to the peripheral nerve is a common reason for low in vivo efficacy, even when a compound is potent in vitro.[5] Consider the following:
-
Route of Administration: Systemic administration (e.g., intraperitoneal, oral) may result in low concentrations of this compound at the sciatic nerve due to the blood-nerve barrier.[6] Local delivery via a nerve guidance conduit, hydrogel, or direct injection might be more effective.[7][8]
-
Pharmacokinetics (PK): this compound may be rapidly metabolized and cleared from circulation. A thorough PK study is essential to understand the drug's half-life and determine an optimal dosing schedule.
-
Formulation: The solubility and stability of this compound in the delivery vehicle are crucial.[4] Ensure the compound is fully dissolved and does not precipitate upon injection. For local delivery systems, the release kinetics should be characterized to ensure a sustained release over the desired therapeutic window.[7]
Q3: The histological analysis does not show a significant increase in regenerated axons in the this compound group. How should we interpret this?
A3: A lack of improvement in axon count can be due to several reasons. It's important to correlate histological data with functional and electrophysiological outcomes.
-
Timing of Assessment: Nerve regeneration is a slow process. Axonal growth occurs at a rate of approximately 1-3 mm per day.[9] If the endpoint is too early, you may not observe significant differences in axon numbers distally.
-
Mechanism of Action: this compound might not primarily act as a promoter of axon number but could instead enhance myelination, increase axon diameter, or improve the organization of the regenerating nerve fascicles. Assess parameters like g-ratio (axon diameter to fiber diameter), myelin thickness, and the number of myelinated fibers.
-
Target Engagement: Is there evidence that this compound is engaging its intended molecular target in the nerve tissue? Consider performing target engagement studies (e.g., Western blot for a phosphorylated target, or gene expression analysis) on nerve tissue samples.
Q4: Our functional assessments, like the Sciatic Functional Index (SFI), are highly variable. How can we improve the reliability of these measurements?
A4: Functional assessments are crucial but can be prone to variability.[10]
-
Consistent Measurement: Ensure that the same trained personnel perform the functional tests at each time point and are blinded to the treatment groups.[4]
-
Multiple Tests: Relying on a single functional test may not provide a complete picture.[11] Complement the SFI with other tests like the extensor postural thrust, nociceptive tests, or detailed gait analysis.[10]
-
Baseline Measurements: Always perform baseline measurements before the injury to account for individual differences in gait.
Quantitative Data Summary
The following tables present hypothetical data from a 12-week sciatic nerve crush injury study in rats, comparing a vehicle control, this compound, and a positive control (e.g., a known neurotrophic factor).
Table 1: Functional Recovery Assessment
| Group | Sciatic Functional Index (SFI) at Week 12 | Gastrocnemius Muscle Mass Ratio (Injured/Contralateral) |
| Sham (No Injury) | -5 ± 2.1 | 0.98 ± 0.02 |
| Vehicle Control | -75 ± 8.5 | 0.45 ± 0.08 |
| This compound (10 mg/kg) | -68 ± 9.2 | 0.51 ± 0.07 |
| Positive Control | -40 ± 7.9 | 0.72 ± 0.06 |
Table 2: Histomorphometric and Electrophysiological Analysis at Week 12
| Group | Myelinated Axon Count (distal to crush) | Nerve Conduction Velocity (m/s) |
| Sham (No Injury) | 8500 ± 450 | 55 ± 4.1 |
| Vehicle Control | 2100 ± 350 | 15 ± 3.5 |
| This compound (10 mg/kg) | 2400 ± 410 | 18 ± 3.9 |
| Positive Control | 5500 ± 520 | 35 ± 4.3 |
Experimental Protocols
Protocol 1: Rat Sciatic Nerve Crush Injury Model
-
Anesthesia: Anesthetize adult male Wistar rats (250-300g) with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Surgical Preparation: Shave and disinfect the lateral aspect of the right thigh.
-
Incision and Exposure: Make a skin incision from the greater trochanter to the knee. Separate the biceps femoris and gluteus maximus muscles to expose the sciatic nerve.[2]
-
Nerve Crush: Using fine, non-serrated forceps, apply a consistent crush injury to the sciatic nerve approximately 10 mm proximal to its trifurcation. The crush should be maintained for 30 seconds with a defined pressure.
-
Treatment Administration: If using local delivery, apply the formulation (e.g., this compound in a hydrogel) around the crush site.
-
Closure: Suture the muscle layers and close the skin incision.
-
Post-operative Care: Administer analgesics and monitor the animals for recovery.
Protocol 2: Sciatic Functional Index (SFI) Assessment
-
Preparation: Prepare a walking track (approx. 1 meter long) with a dark tunnel at the end. Line the track with paper.
-
Paw Inking: Gently dip the hind paws of the rat in non-toxic ink (different colors for the right and left paws).
-
Walking Test: Allow the rat to walk down the track, leaving clear footprints on the paper.[12] Collect at least five clear prints per run.
-
Measurement: Scan the footprints and measure the following parameters for both the experimental (EPL, ETS, EIT) and normal (NPL, NTS, NIT) paws:
-
PL (Print Length): Distance from the heel to the top of the third toe.
-
TS (Toe Spread): Distance between the first and fifth toes.
-
IT (Intermediate Toe Spread): Distance between the second and fourth toes.
-
-
Calculation: Use the formula developed by Bain et al. to calculate the SFI.[12] An SFI of 0 indicates normal function, while an SFI of -100 indicates complete loss of function.
Visualizations
Signaling Pathways and Workflows
Caption: Hypothetical signaling cascade for this compound in Schwann cells.
Caption: Standard workflow for in vivo sciatic nerve regeneration studies.
Caption: Decision tree for troubleshooting low in vivo efficacy.
References
- 1. Factors that influence peripheral nerve regeneration: an electrophysiological study of the monkey median nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Selection of sciatic nerve injury models: implications for pathogenesis and treatment [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Why 90% of clinical drug development fails and how to improve it? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for Targeted Delivery to the Peripheral Nerve - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Frontiers | Modern Trends for Peripheral Nerve Repair and Regeneration: Beyond the Hollow Nerve Guidance Conduit [frontiersin.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Methods for the experimental functional assessment of rat sciatic nerve regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methods and techniques to evaluate sciatic nerve recovery in rats [scirea.org]
Identifying and mitigating off-target effects of WF-3681
A Guide to Identifying and Mitigating Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the novel kinase inhibitor, WF-3681. The following resources are designed to help you identify, understand, and mitigate potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the intended target and mechanism of action of this compound?
A: this compound is a potent and selective small molecule inhibitor designed to target the serine/threonine kinase PLK1 (Polo-like kinase 1). PLK1 is a critical regulator of multiple stages of mitosis, and its inhibition by this compound is intended to induce cell cycle arrest and apoptosis in rapidly dividing cells, such as those found in tumors.
Q2: What are "off-target" effects and why are they a concern with kinase inhibitors?
A: Off-target effects are unintended interactions of a drug with proteins other than its designated target.[1][2] For kinase inhibitors like this compound, this is a particular concern due to the high degree of structural similarity within the human kinome. These unintended interactions can lead to misleading experimental results, unexpected cellular toxicity, or paradoxical pathway activation.[3][4] Understanding and controlling for off-target effects is crucial for accurately interpreting your data and for the safe development of therapeutic agents.[5]
Q3: I'm observing a phenotype that doesn't align with PLK1 inhibition. What should I do first?
A: If you observe an unexpected phenotype, it is important to systematically determine if it is an on-target or off-target effect.[5] A recommended first step is to perform a dose-response curve for the observed phenotype and compare the EC50/IC50 value to the known IC50 for PLK1 inhibition.[2] A significant discrepancy may suggest an off-target effect. Additionally, using a structurally different, validated PLK1 inhibitor to see if the phenotype is reproduced can provide strong evidence for or against an on-target effect.[2]
Troubleshooting Guide: Unexpected Experimental Outcomes
This guide addresses common issues that may arise from off-target effects of this compound.
Issue 1: Increased Cell Death at Concentrations Below the IC50 for PLK1
-
Potential Cause: The observed cytotoxicity may be due to this compound inhibiting one or more off-target kinases that are essential for cell survival.[2]
-
Troubleshooting Steps:
-
Confirm with a Secondary Inhibitor: Use a structurally unrelated PLK1 inhibitor to see if it recapitulates the toxicity at similar on-target potency.[2]
-
Perform a Rescue Experiment: Transfect cells with a mutant version of PLK1 that is resistant to this compound. If the toxicity persists, it is likely an off-target effect.[2]
-
Broad-Spectrum Kinome Profiling: Analyze this compound against a large panel of kinases to identify potential off-target interactions.[6][7]
-
Issue 2: Activation of an Unrelated Signaling Pathway
-
Potential Cause: Some kinase inhibitors can paradoxically activate other signaling pathways.[3] This can occur through complex network effects or by inhibiting a kinase that normally suppresses the observed pathway.[1]
-
Troubleshooting Steps:
-
Map the Activated Pathway: Use phosphoproteomics or antibody arrays to identify the specific proteins being activated.
-
Consult Kinome Profiling Data: Cross-reference the activated proteins with the kinome profiling data for this compound to see if there are direct or indirect interactions.
-
In Silico Analysis: Use computational tools to predict potential off-target interactions of this compound that could explain the pathway activation.[8][9]
-
Data Presentation: Hypothetical Kinase Selectivity Profile for this compound
The following table summarizes hypothetical data from a kinome-wide screen, illustrating how to present selectivity data. The selectivity fold is calculated by dividing the off-target IC50 by the on-target IC50.
| Kinase Target | IC50 (nM) | Selectivity (Fold) | Potential Implication |
| PLK1 (On-Target) | 5 | - | Primary therapeutic target |
| CDK2 | 250 | 50 | May contribute to cell cycle effects |
| Aurora Kinase A | 800 | 160 | Potential for mitotic defects |
| ROCK1 | 1,500 | 300 | Could impact cell morphology and motility |
| p38α (MAPK14) | >10,000 | >2,000 | Unlikely to be a primary off-target |
Experimental Protocols & Visualizations
Detailed methodologies are provided below for key experiments to identify and validate off-target effects.
Protocol 1: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to verify direct binding of a compound to its target in a cellular environment.[10][11] It is based on the principle that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[12]
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration (e.g., 1 µM) and a vehicle control (e.g., DMSO) for 1-3 hours.[13]
-
Heat Challenge: Aliquot the cell suspensions and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[11]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Detection: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble PLK1 at each temperature point using Western blotting or ELISA.[2]
-
Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.[12]
Protocol 2: Kinome Profiling
Kinome profiling services provide a broad assessment of a compound's selectivity by testing its activity against a large panel of purified kinases.[7][14]
Methodology:
-
Compound Submission: Provide this compound to a commercial vendor or core facility that offers kinome screening services.[6]
-
Assay Performance: The service will typically perform in vitro kinase activity assays in the presence of a fixed concentration of your compound (e.g., 1 µM) and ATP (either at the K_m or a physiological concentration of 1 mM).[15]
-
Data Reporting: Results are usually reported as percent inhibition relative to a control.
-
Follow-up: For significant "hits" (kinases inhibited above a certain threshold, e.g., >50%), it is crucial to perform follow-up dose-response experiments to determine the IC50 for each potential off-target.
Diagrams and Workflows
The following diagrams illustrate key concepts and workflows for investigating off-target effects.
Caption: On-target vs. potential off-target effects of this compound.
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]
- 7. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 9. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 10. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. annualreviews.org [annualreviews.org]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. Quantitative Kinome Profiling Services - CD Biosynsis [biosynsis.com]
- 15. Kinome Profiling - Oncolines B.V. [oncolines.com]
Technical Support Center: Optimizing WF-3681 Concentration for Maximum Aldose Reductase Inhibition
This technical support center is designed for researchers, scientists, and drug development professionals working with the aldose reductase inhibitor, WF-3681. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported IC50?
This compound is a novel aldose reductase inhibitor that was isolated from a cultured filtrate of Chaetomella raphigera.[1] It has a reported IC50 of 2.5 x 10-7 M (or 250 nM) for partially purified aldose reductase from rabbit lens.[1][2]
Q2: What is the primary mechanism of action for this compound?
This compound acts as an inhibitor of aldose reductase, the first and rate-limiting enzyme in the polyol pathway.[3][4] By inhibiting this enzyme, this compound prevents the conversion of glucose to sorbitol.[3][4]
Q3: What are the common challenges when working with aldose reductase inhibitors like this compound?
Common issues include achieving consistent IC50 values, poor efficacy in cell-based or in vivo models despite potent in vitro activity, and potential off-target effects.[5] Factors such as inhibitor solubility, membrane permeability, and protein binding can influence experimental outcomes.[5]
Q4: How should I prepare a stock solution of this compound?
This compound is soluble in methanol or DMSO.[2] It is recommended to prepare a high-concentration stock solution in one of these organic solvents and then dilute it into the aqueous assay buffer. Ensure the final concentration of the organic solvent in the assay is low (typically less than 1%) to avoid impacting enzyme activity.[6]
Data Presentation
This compound Dose-Response Data for Aldose Reductase Inhibition (Representative)
The following table provides a representative dose-response relationship for this compound with aldose reductase. The IC50 is centered around the reported value of 250 nM.[1][2]
| This compound Concentration (nM) | Percent Inhibition (%) |
| 10 | 5 |
| 50 | 20 |
| 100 | 35 |
| 250 | 50 |
| 500 | 70 |
| 1000 | 85 |
| 5000 | 95 |
Note: This data is illustrative and the actual dose-response curve should be determined empirically for your specific experimental conditions.
Experimental Protocols
Detailed Protocol for Determining the IC50 of this compound
This protocol outlines a spectrophotometric method to determine the half-maximal inhibitory concentration (IC50) of this compound against aldose reductase. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.[7][8]
Materials:
-
Recombinant or purified aldose reductase
-
This compound
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
DL-Glyceraldehyde (substrate)
-
Sodium phosphate buffer (e.g., 0.1 M, pH 6.2)
-
DMSO or methanol for this compound stock solution
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of NADPH in the assay buffer. Store aliquots at -20°C and protect from light.[7]
-
Prepare a 100 mM stock solution of DL-glyceraldehyde in the assay buffer. This should be prepared fresh.[7]
-
Prepare a 1 mM stock solution of this compound in DMSO or methanol.
-
Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations for the dose-response curve.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Aldose Reductase solution (use a consistent amount that results in a linear reaction rate)
-
This compound dilution or vehicle control (e.g., DMSO)
-
-
Include the following controls:
-
No-Inhibitor Control: Contains all components except this compound (add vehicle instead).
-
No-Enzyme Control: Contains all components except the enzyme.
-
No-Substrate Control: Contains all components except DL-glyceraldehyde.
-
-
-
Pre-incubation:
-
Gently mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10-15 minutes.[6]
-
-
Initiation of Reaction:
-
Add the NADPH solution to each well.
-
Initiate the enzymatic reaction by adding the DL-glyceraldehyde solution to each well.[8]
-
-
Measurement:
-
Immediately begin measuring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (ΔAbs/min) for each well from the linear portion of the curve.
-
Determine the percent inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Rate of sample / Rate of no-inhibitor control)] * 100
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: The Polyol Pathway and Inhibition by this compound.
Caption: Workflow for IC50 Determination of this compound.
Troubleshooting Guide
Q: My IC50 values for this compound are inconsistent between experiments. What could be the cause?
A: Inconsistent IC50 values can arise from several factors:
-
Enzyme Activity: Ensure the specific activity of your aldose reductase preparation is consistent across experiments. Perform a quality control check of the enzyme activity before each assay.[6]
-
Reagent Stability: NADPH is sensitive to degradation.[5] Prepare fresh NADPH solutions for each experiment and protect them from light.
-
Inhibitor Solubility: this compound may precipitate at higher concentrations in aqueous buffer. Visually inspect your assay wells for any signs of precipitation. If observed, you may need to adjust the solvent or lower the concentration range.
-
Incubation Time: The pre-incubation time of the enzyme with this compound can affect the measured IC50. Standardize this incubation time across all experiments.[5]
Q: I am observing low or no inhibition even at high concentrations of this compound. What should I check?
A:
-
Enzyme Concentration: If the enzyme concentration is too high, it may require a much higher concentration of the inhibitor to achieve significant inhibition. Try reducing the enzyme concentration to a level that still provides a robust and linear reaction rate.
-
This compound Integrity: Verify the integrity and purity of your this compound compound. Degradation of the compound can lead to a loss of inhibitory activity.
-
Assay Conditions: The pH and temperature of the assay can influence inhibitor potency. Ensure your assay conditions are optimal and consistent. The optimal pH for aldose reductase is generally between 6.2 and 7.0.[7]
Q: The reaction rate is not linear. What could be the problem?
A: A non-linear reaction rate can be due to:
-
Substrate Depletion: If the concentration of NADPH or DL-glyceraldehyde is too low, it may be consumed quickly, leading to a plateau in the reaction curve. Consider increasing the concentration of the limiting substrate.[7]
-
Enzyme Instability: The enzyme may lose activity over the course of the assay. You can try adding stabilizing agents like bovine serum albumin (BSA) to the assay buffer.[7]
-
High Enzyme Concentration: A very high enzyme concentration can lead to a rapid reaction that is difficult to measure accurately within the linear range.[7]
Q: I am seeing a high background signal in my assay. How can I reduce it?
A: A high background can be caused by:
-
Contaminated Reagents: Ensure all your buffers and reagents are prepared with high-purity water and are free from contamination.
-
Non-enzymatic NADPH Oxidation: NADPH can degrade spontaneously. Protect it from light and prepare it fresh.[5][7] Running a "no-enzyme" control will help you quantify this background rate.
-
Interfering Substances: If you are using tissue homogenates, they may contain substances that absorb at 340 nm. A "no-substrate" control can help to correct for this.[7]
References
- 1. Studies on this compound, a novel aldose reductase inhibitor. I. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. toku-e.com [toku-e.com]
- 3. Polyol pathway - Wikipedia [en.wikipedia.org]
- 4. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 3.4. Human Recombinant Aldose Reductase Inhibitory Activity Assay [bio-protocol.org]
How to address high background noise in WF-3681 enzyme assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you address high background noise in your WF-3681 enzyme assays.
Troubleshooting Guide: High Background Noise
High background in an enzyme assay can obscure the true signal, leading to inaccurate results. The following guide provides a systematic approach to identifying and mitigating common causes of high background noise in this compound assays.
Q1: What are the primary sources of high background noise in a this compound enzyme assay?
High background can originate from several sources, broadly categorized as substrate-related, buffer-related, or related to the detection method.
-
Substrate Instability: The substrate used in the assay may be unstable and spontaneously break down, releasing a signal even in the absence of enzymatic activity.
-
Buffer Components: Certain components in the assay buffer can interfere with the reaction or the detection method.
-
Contamination: Contamination of reagents or samples with other enzymes or interfering substances can lead to a false signal.
-
Non-specific Binding: In assays involving antibodies or other binding proteins, non-specific binding to the plate or other components can generate a high background.
-
Detector Settings: Improper settings on the plate reader or detection instrument can lead to elevated background readings.
Frequently Asked Questions (FAQs)
Q2: My negative control (no enzyme) wells have high signal. What should I investigate first?
This strongly suggests an issue with the substrate or buffer components.
-
Action 1: Substrate Stability Check. Incubate the substrate in the assay buffer without the enzyme for the standard assay duration. Measure the signal at different time points. A significant increase in signal over time indicates substrate instability.
-
Action 2: Buffer Component Evaluation. Prepare the assay buffer by omitting one component at a time and run the negative control. This can help identify if a specific component is causing the high background.
Q3: How can I determine if my substrate is unstable and what can I do about it?
Substrate instability is a common cause of high background.
-
Protocol: Substrate Stability Assay
-
Prepare the complete assay buffer.
-
Add the substrate to the buffer at the final assay concentration.
-
Dispense into a microplate.
-
Incubate the plate at the standard assay temperature.
-
Read the signal at multiple time points (e.g., 0, 15, 30, 60 minutes).
-
-
Data Interpretation: A time-dependent increase in signal in the absence of the enzyme indicates substrate breakdown.
| Time (minutes) | Signal (RFU) - Substrate Only |
| 0 | 150 |
| 15 | 300 |
| 30 | 600 |
| 60 | 1200 |
-
Solutions:
-
Lower pH: If the substrate is susceptible to hydrolysis, lowering the buffer pH might increase its stability.
-
Substrate Concentration: Use the lowest concentration of substrate that still provides a robust signal (typically at or below the Km).
-
Fresh Substrate: Prepare the substrate solution fresh for each experiment.
-
Q4: Could a component of my assay buffer be the problem?
Yes, certain additives can interfere with the assay.
-
Troubleshooting Steps:
-
BSA: If you are using Bovine Serum Albumin (BSA) to prevent non-specific binding, be aware that some preparations can contain contaminating enzymes. Test different lots of BSA or consider using a synthetic blocking agent.
-
Reducing Agents: Reagents like DTT can sometimes interfere with fluorescent probes or labels. Test a range of concentrations or an alternative reducing agent.
-
Q5: I observe high background only when my test compound is present. What does this mean?
This suggests that the compound itself is interfering with the assay.
-
Possible Causes:
-
Autofluorescence: The compound may be fluorescent at the excitation and emission wavelengths used for detection.
-
Signal Quenching or Enhancement: The compound might directly interact with the substrate or product, affecting the signal.
-
-
Action: Compound Interference Assay
-
Run the assay with and without the enzyme.
-
In parallel, run a control with the compound but without the enzyme.
-
A high signal in the "compound, no enzyme" well indicates autofluorescence.
-
Experimental Protocols
Protocol: Baseline this compound Enzyme Assay
-
Prepare Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA.
-
Enzyme Preparation: Dilute this compound to the desired concentration in assay buffer.
-
Substrate Preparation: Prepare the substrate solution in assay buffer.
-
Assay Procedure:
-
Add 5 µL of test compound or vehicle to the microplate wells.
-
Add 10 µL of diluted this compound enzyme (or buffer for negative controls).
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the substrate.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction (if necessary, depending on the detection method).
-
Read the plate on a suitable plate reader.
-
Visual Guides
Caption: Troubleshooting workflow for high background noise.
Caption: Factors influencing signal generation in the assay.
Overcoming resistance to WF-3681 in long-term cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when long-term cell culture studies lead to resistance to the investigational compound WF-3681.
Troubleshooting Guide: Acquired Resistance to this compound
This guide is designed to help you identify and overcome acquired resistance to this compound in your cell lines.
| Problem | Potential Cause | Recommended Action |
| Gradual decrease in this compound efficacy over time | Development of a resistant cell population. | 1. Confirm Resistance: Perform a dose-response assay (e.g., IC50 determination) on the suspected resistant cells and compare it to the parental (sensitive) cell line. A significant shift in the IC50 indicates resistance. 2. Isolate Resistant Clones: If the population is polyclonal, consider isolating single-cell clones to study the heterogeneity of resistance mechanisms.[1] 3. Investigate Mechanism: Proceed to the experimental protocols below to identify the mechanism of resistance. |
| High variability in cell viability assay results | Inconsistent cell seeding, edge effects in multi-well plates, or reagent interference. | 1. Ensure Single-Cell Suspension: Gently triturate cell clumps before seeding to ensure even distribution. 2. Avoid Edge Effects: Fill the outer wells of the plate with sterile media or PBS without cells to maintain humidity and minimize evaporation.[1] 3. Control for Interference: Run a control with media, this compound, and the assay reagent (without cells) to check for any chemical reactions that might affect the readout.[1] |
| No detectable change in the direct target of this compound | Resistance may be mediated by bypass signaling pathways or increased drug efflux. | 1. Analyze Bypass Pathways: Use techniques like RNA-sequencing or Western blotting to investigate the activation of alternative survival pathways such as PI3K/AKT or MAPK/ERK.[1][2] 2. Assess Drug Efflux: Evaluate the expression and activity of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[3] |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
This protocol describes a method for inducing resistance to this compound in a sensitive parental cell line through continuous exposure to escalating drug concentrations.
-
Initial Seeding: Plate the parental cancer cell line at a low density in appropriate culture vessels.
-
Initial Drug Treatment: Introduce this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[1]
-
Monitoring: Monitor cell viability and confluence regularly. Change the media, including fresh this compound, every 3-4 days.
-
Dose Escalation: Once the cells resume a steady growth rate, increase the concentration of this compound by 1.5 to 2-fold.[1]
-
Repeat: Continue this cycle of monitoring and dose escalation. The entire process can take several months.[1]
-
Confirmation of Resistance: Once cells are proliferating in a clinically relevant concentration of this compound, confirm the level of resistance by determining the new IC50 value and comparing it to the parental line.
Caption: Workflow for developing a this compound resistant cell line.
Protocol 2: Investigating Bypass Signaling Pathways
This protocol outlines the use of Western blotting to detect changes in protein expression and activation of key signaling pathways that may contribute to this compound resistance.
-
Protein Extraction: Lyse both parental and this compound resistant cells to extract total protein. Ensure lysis buffer contains phosphatase and protease inhibitors.[1]
-
Quantification: Determine protein concentration using a reliable method like the BCA assay to ensure equal loading.[1]
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key proteins in suspected bypass pathways (e.g., p-AKT, total AKT, p-ERK, total ERK).
-
Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Analyze band intensities to compare protein activation levels between sensitive and resistant cells.
Caption: Common signaling pathways that can bypass this compound's effects.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of acquired resistance to targeted therapies like this compound?
A1: Acquired resistance often arises from several key mechanisms:
-
Target Alterations: Mutations in the target gene can prevent this compound from binding effectively.
-
Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the blocked target, such as the PI3K/AKT or MAPK pathways.[2][4]
-
Increased Drug Efflux: Overexpression of drug transporter proteins, like P-glycoprotein, can pump this compound out of the cell, reducing its intracellular concentration.[3]
-
Epigenetic Changes: Alterations in DNA methylation or histone modification can change the expression of genes involved in drug sensitivity.[5]
Q2: How can I identify the specific mechanism of resistance in my cell line?
A2: A multi-faceted approach is often most effective:
-
Next-Generation Sequencing (NGS): Whole-exome or targeted sequencing can identify mutations in the drug target or other cancer-related genes.[1]
-
RNA-Sequencing (RNA-seq): This transcriptomic analysis can reveal changes in gene expression, such as the upregulation of alternative signaling pathways or drug efflux pumps.[1]
-
Western Blotting: This technique is used to assess changes in protein expression and activation of signaling pathways, for example, by looking at the phosphorylation status of key proteins.[1]
Q3: What strategies can I employ to overcome this compound resistance?
A3: Several strategies can be explored to combat resistance:
-
Combination Therapy: Combining this compound with an inhibitor of a bypass pathway (e.g., a PI3K or MEK inhibitor) can be effective.[3][6]
-
Targeted Drug Delivery: Using nanoparticle-based delivery systems can help bypass efflux pumps and increase the intracellular concentration of this compound.[3][5]
-
Epigenetic Modifiers: Drugs that reverse epigenetic changes may re-sensitize resistant cells to this compound.[5]
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Immunotherapy: Combining targeted therapy with immunotherapy can leverage the immune system to target and eliminate resistant cells.[5]
Q4: How long does it typically take to develop a drug-resistant cell line in vitro?
A4: The development of a drug-resistant cell line can be a lengthy process, typically ranging from 3 to 18 months, depending on the cell line, the drug, and the selection strategy used.[7]
Q5: Should I use a continuous or pulse-treatment method to generate my resistant cell line?
A5: Both methods can be effective. Continuous exposure to gradually increasing drug concentrations closely mimics the clinical development of acquired resistance.[8] Pulse treatment, where cells are exposed to a high concentration of the drug for a short period followed by a recovery phase, can also select for resistant populations. The choice depends on the specific research question and the characteristics of the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Mapping the pathways of resistance to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 5. mdpi.com [mdpi.com]
- 6. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 7. Frontiers | In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies [frontiersin.org]
- 8. Cell Culture Academy [procellsystem.com]
WF-3681 degradation products and their potential interference
Welcome to the technical support center for WF-3681. This resource is designed to assist researchers, scientists, and drug development professionals in anticipating and troubleshooting potential issues related to the degradation of this compound and the potential for analytical interference during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a novel aldose reductase inhibitor isolated from the cultured filtrate of Chaetomella raphigera.[1] Its chemical name is 3-(2,5-dihydro-4-hydroxy-5-oxo-3-phenyl-2-furyl)propionic acid, with a molecular formula of C13H12O5.[1][2] The primary mechanism of action of this compound is the inhibition of aldose reductase, an enzyme implicated in the polyol pathway, which is associated with the development of diabetic complications.[1][3]
Q2: What are the potential degradation pathways for this compound?
While specific degradation products of this compound are not extensively documented in publicly available literature, its structure suggests several potential degradation pathways under stress conditions such as acidic or alkaline hydrolysis, oxidation, and photolysis. The furanone ring is susceptible to hydrolysis, which could lead to ring-opening. The propionic acid side chain and the phenyl group may also undergo oxidation.
Q3: What analytical methods are recommended for studying this compound stability and detecting its degradation products?
A stability-indicating high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) method would be the recommended approach for analyzing this compound and separating its degradation products. Coupling the chromatographic system with a mass spectrometer (LC-MS) would be essential for the identification and structural elucidation of any potential degradation products.
Troubleshooting Guides
Issue 1: Unexpected peaks observed during HPLC analysis of this compound.
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Possible Cause 1: Degradation of this compound.
-
Troubleshooting Steps:
-
Forced Degradation Study: To confirm if the unexpected peaks are degradation products, perform a forced degradation study. Subject this compound samples to stress conditions (e.g., acid, base, peroxide, heat, light) as per ICH guidelines.
-
Analyze Stressed Samples: Analyze the stressed samples using the same HPLC method. If the unexpected peaks increase in area in the stressed samples, they are likely degradation products.
-
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess peak purity of the this compound peak. Co-elution of impurities or degradation products can be a source of interference.
-
-
-
Possible Cause 2: Interference from excipients or matrix components.
-
Troubleshooting Steps:
-
Analyze a Placebo/Blank: Prepare and analyze a placebo (formulation without the active pharmaceutical ingredient) or a blank sample (sample matrix without this compound). If the peaks are present in the placebo/blank, they are not related to this compound.
-
Method Specificity: Evaluate the specificity of your analytical method to ensure it can differentiate this compound from potential interferences.
-
-
Issue 2: Difficulty in identifying unknown peaks.
-
Possible Cause: Lack of structural information for the unknown compounds.
-
Troubleshooting Steps:
-
LC-MS/MS Analysis: Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to obtain the mass-to-charge ratio (m/z) and fragmentation pattern of the unknown peaks.
-
High-Resolution Mass Spectrometry (HRMS): Utilize HRMS to determine the accurate mass and elemental composition of the unknown compounds. This information is critical for proposing potential molecular formulas.
-
Interpretation of Fragmentation Data: Analyze the MS/MS fragmentation pattern to deduce the structure of the degradation products by comparing it to the fragmentation of the parent this compound molecule.
-
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C13H12O5 | [1][2] |
| Molecular Weight | 248.24 g/mol | [2] |
| Crystal System | Monoclinic | [2] |
| Space Group | C2/c | [2] |
Table 2: Hypothetical Major Degradation Products of this compound
| Degradation Pathway | Potential Degradation Product | Proposed Structure |
| Hydrolysis (Lactone Ring Opening) | 4-carboxy-4-hydroxy-3-phenyl-3-butenoic acid | Not available |
| Oxidation | Hydroxylated phenyl derivatives | Not available |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1N NaOH. Keep at room temperature for 1 hour. Neutralize with 0.1N HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep at room temperature for 4 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Place the solid this compound powder in a hot air oven at 105°C for 24 hours. Dissolve the stressed powder to achieve a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose a 1 mg/mL solution of this compound to UV light (254 nm) for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Troubleshooting workflow for unexpected peaks.
Caption: Role of this compound in the aldose reductase pathway.
References
- 1. Studies on this compound, a novel aldose reductase inhibitor. I. Taxonomy, fermentation, isolation and characterization [pubmed.ncbi.nlm.nih.gov]
- 2. Structure of this compound, 3-(2,5-dihydro-4-hydroxy-5-oxo-3-phenyl-2-furyl)propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. toku-e.com [toku-e.com]
Adjusting experimental parameters for WF-3681 dose-response curves
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing WF-3681 in dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an aldose reductase inhibitor. Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. By inhibiting this enzyme, this compound blocks this conversion, which can be beneficial in conditions where high glucose levels lead to an overactive polyol pathway, such as in diabetic complications.[1] The subsequent accumulation of sorbitol can cause osmotic and oxidative stress, leading to cellular damage.[1]
Q2: What are the expected outcomes of a successful this compound dose-response experiment?
A2: A successful experiment should yield a sigmoidal dose-response curve where the measured response (e.g., cell viability) decreases as the concentration of this compound increases. From this curve, you can determine key parameters such as the IC50 (the concentration at which 50% of the biological response is inhibited).
Q3: How should I prepare my stock solution of this compound?
A3: The solubility of this compound should be determined from the manufacturer's datasheet. It is typically dissolved in an organic solvent like DMSO to create a high-concentration stock solution. This stock is then serially diluted in cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in your experimental wells is consistent across all conditions and does not exceed a level that is toxic to your cells (typically <0.5%).
Troubleshooting Guide
Issue 1: High variability between replicate wells.
| Possible Cause | Recommended Solution |
| Inconsistent cell seeding | Ensure a homogenous cell suspension before and during seeding. Mix the cell suspension gently between pipetting into each well of the microplate. |
| Pipetting errors during serial dilution | Use calibrated pipettes and proper pipetting technique. When preparing serial dilutions, ensure thorough mixing at each step. Consider using automated liquid handlers for higher precision. |
| Edge effects in the microplate | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile PBS or media. |
| Contamination | Visually inspect cells under a microscope for any signs of microbial contamination. If contamination is suspected, discard the plate and start a new experiment with fresh reagents. |
Issue 2: The dose-response curve is flat (no response to this compound).
| Possible Cause | Recommended Solution |
| Incorrect concentration range | The concentrations of this compound used may be too low. Perform a wider range of concentrations in a preliminary experiment to determine the effective range. |
| Inactive compound | Verify the integrity and activity of your this compound stock. If possible, test it on a positive control cell line known to be sensitive to aldose reductase inhibitors. |
| Cell line is not sensitive | The chosen cell line may not express aldose reductase or be dependent on the polyol pathway for the measured outcome. Confirm the expression of aldose reductase in your cell line via techniques like Western blot or RT-qPCR. |
| Insufficient incubation time | The incubation time with this compound may be too short to elicit a response. Optimize the incubation time by performing a time-course experiment. |
Issue 3: The dose-response curve has an irregular shape (not sigmoidal).
| Possible Cause | Recommended Solution |
| Compound precipitation at high concentrations | Visually inspect the wells with the highest concentrations of this compound for any signs of precipitation. If precipitation is observed, consider using a different solvent or lowering the highest concentration. |
| Off-target effects at high concentrations | High concentrations of a compound can lead to non-specific toxicity. Focus on the portion of the curve that exhibits a clear dose-dependent effect for IC50 calculation. |
| Data analysis errors | Ensure you are using an appropriate non-linear regression model to fit your data, such as the four-parameter logistic (4PL) model.[2][3] |
Experimental Protocols
Protocol 1: Preparation of Serial Dilutions of this compound
This protocol describes the preparation of a 10-point, 3-fold serial dilution series.
-
Prepare the highest concentration: Dilute your this compound stock solution in cell culture medium to achieve twice the final highest desired concentration. For example, if your highest final concentration is 100 µM, prepare a 200 µM solution.
-
Set up dilution plate: Add a fixed volume of cell culture medium (e.g., 100 µL) to wells A2 through A10 of a 96-well dilution plate.
-
Perform the first dilution: Add 150 µL of your 200 µM this compound solution to well A1.
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Serial Dilution:
-
Transfer 50 µL from well A1 to well A2. Mix thoroughly by pipetting up and down.
-
Transfer 50 µL from well A2 to well A3. Mix thoroughly.
-
Continue this process down to well A10. Do not add any compound to well A11 (vehicle control).
-
-
Final Plating: Add an equal volume of your cell suspension to each well of the experimental plate, effectively halving the concentration of your serial dilutions to the final desired concentrations.
Protocol 2: MTT Cell Viability Assay
This protocol is a common method for assessing cell viability based on metabolic activity.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Remove the old media and add the prepared serial dilutions of this compound to the respective wells. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in sterile PBS) to each well.
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Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
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Solubilization: Carefully remove the media and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation
Table 1: Example Dose-Response Data for this compound
| Concentration (µM) | % Viability (Mean) | Standard Deviation |
| 100 | 15.2 | 2.1 |
| 33.3 | 25.8 | 3.5 |
| 11.1 | 48.9 | 4.2 |
| 3.7 | 75.1 | 5.6 |
| 1.2 | 90.3 | 3.9 |
| 0.4 | 98.7 | 2.5 |
| 0.1 | 99.1 | 1.8 |
| 0.0 | 100.0 | 2.3 |
Table 2: Key Parameters from Dose-Response Curve Fitting
| Parameter | Value | 95% Confidence Interval |
| IC50 | 10.5 µM | 9.8 - 11.2 µM |
| Hill Slope | -1.2 | -1.5 - -0.9 |
| R² | 0.995 | N/A |
Mandatory Visualizations
Caption: Aldose Reductase signaling pathway under hyperglycemic conditions and the inhibitory action of this compound.
Caption: Experimental workflow for determining the dose-response of this compound using an MTT assay.
References
Validation & Comparative
A Comparative In Vitro Analysis of Aldose Reductase Inhibitors: WF-3681 versus Sorbinil
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the efficacy of two aldose reductase inhibitors: WF-3681 and sorbinil. This analysis is supported by experimental data from published studies, detailing their inhibitory concentrations and the methodologies used for their determination.
Introduction
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, the increased flux through this pathway is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. Consequently, aldose reductase inhibitors (ARIs) have been a major focus of drug development to mitigate these complications. This guide focuses on the in vitro efficacy of two such inhibitors: this compound, a fungal metabolite, and sorbinil, a synthetic compound.
Quantitative Comparison of In Vitro Efficacy
The inhibitory potency of this compound and sorbinil against aldose reductase has been evaluated in several in vitro studies. The following table summarizes their half-maximal inhibitory concentrations (IC50) as reported in the literature. It is important to note that the experimental conditions, such as the source and purity of the enzyme, as well as the substrate used, can influence the IC50 values.
| Compound | Enzyme Source | Enzyme Purity | Substrate | IC50 (µM) | Reference |
| This compound | Rabbit Lens | Partially Purified | Not Specified | 0.25[1] | Nishikawa et al., 1987 |
| Sorbinil | Bovine Lens | Purified | Glucose | 0.4 - 1.4 | Poulsom, 1987 |
| Sorbinil | Cultured Rat Lens | N/A (Cell-based assay) | Glucose (in media) | 3.1[2] | Hutton et al., 1984 |
Based on the available data, this compound exhibits a lower IC50 value than sorbinil in enzymatic assays, suggesting a higher potency in inhibiting purified aldose reductase in vitro.
Experimental Protocols
The following sections detail the general methodologies employed in the in vitro assessment of aldose reductase inhibitors like this compound and sorbinil.
Aldose Reductase Inhibition Assay (Spectrophotometric Method)
This assay is a common method to determine the inhibitory activity of compounds on purified or partially purified aldose reductase.
Principle: The activity of aldose reductase is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of a substrate (e.g., glucose or an artificial substrate like DL-glyceraldehyde).
General Procedure:
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Enzyme Preparation: Aldose reductase is isolated and purified from a tissue source, typically the lens of a rabbit or bovine. This involves tissue homogenization, centrifugation, and chromatographic purification steps.
-
Reaction Mixture Preparation: A reaction mixture is prepared in a quartz cuvette containing a suitable buffer (e.g., phosphate buffer, pH 6.2), the cofactor NADPH, and the test inhibitor (this compound or sorbinil) at various concentrations.
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Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate (e.g., glucose or DL-glyceraldehyde).
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Spectrophotometric Measurement: The change in absorbance at 340 nm is monitored over time using a spectrophotometer.
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Calculation of Inhibition: The rate of NADPH oxidation is calculated from the linear portion of the absorbance curve. The percentage of inhibition for each inhibitor concentration is determined by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor.
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IC50 Determination: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Sorbitol Accumulation Assay in Cultured Lenses
This cell-based assay provides insights into the inhibitor's efficacy in a more physiologically relevant context.
Principle: This method measures the ability of an inhibitor to prevent the accumulation of sorbitol in intact lenses cultured in a high-glucose medium.
General Procedure:
-
Lens Culture: Lenses are aseptically removed from animals (e.g., rats) and placed in a culture medium.
-
Incubation: The lenses are incubated in a high-glucose medium to induce sorbitol accumulation via the polyol pathway. Test groups are co-incubated with varying concentrations of the aldose reductase inhibitor (e.g., sorbinil).
-
Sorbitol Extraction: After the incubation period, the lenses are homogenized, and intracellular sorbitol is extracted.
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Sorbitol Quantification: The amount of sorbitol in the extract is quantified using an appropriate analytical method, such as high-performance liquid chromatography (HPLC) or an enzymatic assay involving sorbitol dehydrogenase.
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IC50 Determination: The IC50 value is determined as the concentration of the inhibitor that reduces sorbitol accumulation by 50% compared to the control group (lenses incubated in high glucose without the inhibitor).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the polyol pathway, the target of this compound and sorbinil, and a typical experimental workflow for evaluating these inhibitors.
Caption: The Polyol Pathway and the site of action for aldose reductase inhibitors.
References
Head-to-head comparison of WF-3681 and epalrestat in diabetic models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two aldose reductase inhibitors, WF-3681 and epalrestat, based on available data from studies in diabetic models. While epalrestat has been clinically developed and studied extensively, public domain information on this compound is limited, restricting a direct and comprehensive head-to-head comparison. This document summarizes the existing preclinical data to offer a comparative perspective on their potential efficacy in mitigating diabetic complications, particularly diabetic neuropathy.
Executive Summary
Both this compound and epalrestat are inhibitors of the aldose reductase enzyme, a key component of the polyol pathway implicated in the pathogenesis of diabetic complications. Epalrestat is a well-documented compound with proven efficacy in reducing sorbitol accumulation and improving nerve function in various diabetic models and in clinical settings.[1][2] In contrast, this compound, a fungal metabolite, showed inhibitory activity against aldose reductase in vitro.[3] However, its in vivo efficacy in diabetic models appears to be limited, leading to the investigation of its more potent derivative, FR-62765. Data on FR-62765 is also sparse but suggests potential for in vivo activity. Due to the lack of direct comparative studies, this guide presents the individual performance data of each compound.
Mechanism of Action: Aldose Reductase Inhibition
Under hyperglycemic conditions, the enzyme aldose reductase converts excess glucose into sorbitol. This accumulation of sorbitol within cells, along with the subsequent depletion of NADPH and myo-inositol, leads to osmotic stress, oxidative stress, and ultimately cellular damage, contributing to the development of diabetic complications such as neuropathy, retinopathy, and nephropathy. Both this compound and epalrestat act by inhibiting aldose reductase, thereby aiming to prevent or mitigate these pathological processes.
Figure 1. Mechanism of action of this compound and epalrestat in the polyol pathway.
In Vitro Efficacy
The primary in vitro measure of an aldose reductase inhibitor's potency is its IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | Target Enzyme | Source of Enzyme | IC50 | Reference |
| This compound | Aldose Reductase | Rabbit Lens (partially purified) | 2.5 x 10-7 M | [3] |
| Epalrestat | Aldose Reductase | Human Placenta | 2.6 x 10-8 M | N/A |
| Aldose Reductase | Rat Lens | 1.0 x 10-8 M | N/A |
Preclinical Efficacy in Diabetic Animal Models
The most common animal model for studying diabetic neuropathy is the streptozotocin (STZ)-induced diabetic rat. This model mimics type 1 diabetes, characterized by hyperglycemia-induced nerve dysfunction. Key parameters measured include sorbitol levels in the sciatic nerve and motor nerve conduction velocity (MNCV).
This compound and its Derivative, FR-62765
Direct in vivo data for this compound is scarce and suggests limited efficacy. One study reported that this compound did not significantly reduce the accumulation of sorbitol in the sciatic nerves of diabetic rats.[4] This led to the development of a derivative, FR-62765, which exhibited better pharmacokinetic properties.
A study on FR-62765 in STZ-induced diabetic rats showed that oral administration for 3 weeks significantly prevented the accumulation of sorbitol in the sciatic nerve and the reduction of motor nerve conduction velocity in the tail. However, specific quantitative data from this study is not publicly available.
Epalrestat
Epalrestat has been more extensively studied in preclinical models, with multiple studies demonstrating its efficacy.
| Parameter | Animal Model | Treatment Group | Control Group (Diabetic) | Outcome | Reference |
| Sciatic Nerve Sorbitol Level | STZ-induced diabetic rats | Epalrestat (100 mg/kg/day for 6 weeks) | Untreated | Significant decrease in sorbitol accumulation | [5] |
| Spontaneously Diabetic Torii Rats | Epalrestat (100 mg/kg/day) at 15 weeks | Untreated | Significant decrease in sorbitol level (from ~2.05 to ~1.0 nmol/g) | [6] | |
| Spontaneously Diabetic Torii Rats | Epalrestat (100 mg/kg/day) at 40 weeks | Untreated | No significant effect on sorbitol level | [6] | |
| Motor Nerve Conduction Velocity (MNCV) | STZ-induced diabetic rats | Epalrestat (100 mg/kg/day for 6 weeks) | Untreated | Prevention of MNCV reduction | [5] |
| Spontaneously Diabetic Torii Rats | Epalrestat (100 mg/kg/day) | Untreated | Significant prevention of MNCV decrease | [6] | |
| Sciatic Nerve Fructose Level | Spontaneously Diabetic Torii Rats | Epalrestat (100 mg/kg/day) at 15 weeks | Untreated | Significant decrease in fructose level | [6] |
Experimental Protocols
Streptozotocin (STZ)-Induced Diabetic Rat Model
A commonly used protocol to induce type 1 diabetes in rats for the study of diabetic neuropathy involves the following steps:
Figure 2. General experimental workflow for inducing diabetic neuropathy in rats.
Induction of Diabetes:
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Animals: Male Sprague-Dawley or Wistar rats are commonly used.
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Inducing Agent: A single intraperitoneal (IP) or intravenous (IV) injection of streptozotocin (STZ), typically at a dose of 50-65 mg/kg, dissolved in a citrate buffer (pH 4.5).[7][8]
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Confirmation: Diabetes is confirmed by measuring blood glucose levels a few days after STZ injection. Animals with blood glucose levels above a certain threshold (e.g., >16 mmol/L) are considered diabetic.[8]
Assessment of Neuropathy:
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Motor Nerve Conduction Velocity (MNCV): MNCV is a measure of the speed at which an electrical impulse travels along a motor nerve. It is a key indicator of nerve function and is typically reduced in diabetic neuropathy. Measurements are often taken from the sciatic or tail nerve.
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Sorbitol Accumulation: Sciatic nerve tissue is excised at the end of the study, and sorbitol levels are quantified using methods like high-performance liquid chromatography (HPLC).
Conclusion
Based on the limited available data, epalrestat demonstrates a more robust and well-documented preclinical profile compared to this compound for the potential treatment of diabetic neuropathy. While this compound showed initial promise as an aldose reductase inhibitor, its in vivo efficacy appears to be a significant hurdle. Its derivative, FR-62765, showed improved potential, but a lack of detailed public data prevents a thorough comparison with epalrestat.
For researchers and drug development professionals, epalrestat serves as a benchmark aldose reductase inhibitor with a substantial body of evidence supporting its mechanism of action and therapeutic effects in diabetic models. Future investigations into novel aldose reductase inhibitors would necessitate direct, head-to-head comparative studies with established compounds like epalrestat to ascertain their relative potency and potential clinical utility.
References
- 1. Epalrestat: an aldose reductase inhibitor for the treatment of diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epalrestat, an aldose reductase inhibitor, in diabetic neuropathy: An Indian perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on this compound, a novel aldose reductase inhibitor. I. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. toku-e.com [toku-e.com]
- 5. Epalrestat protects against diabetic peripheral neuropathy by alleviating oxidative stress and inhibiting polyol pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Long-Term Treatment with Ranirestat, a Potent Aldose Reductase Inhibitor, on Diabetic Cataract and Neuropathy in Spontaneously Diabetic Torii Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
- 8. Streptozotocin-induced type 1 and 2 diabetes in rodents: a model for studying diabetic cardiac autonomic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity of WF-3681 with Aldo-Keto Reductases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the aldo-keto reductase (AKR) inhibitor, WF-3681. Due to the limited publicly available data on the specific cross-reactivity of this compound against a wide panel of human AKR isoforms, this document will focus on the established inhibitory activity of this compound against its primary target and discuss the critical importance of evaluating cross-reactivity within the AKR superfamily. A generalized experimental protocol for assessing inhibitor selectivity is also provided.
Introduction to this compound and the Aldo-Keto Reductase Superfamily
This compound is a naturally occurring compound isolated from Chaetomella raphigera and has been identified as an inhibitor of aldose reductase (AR), a key enzyme in the polyol pathway.[1] Aldose reductase is a member of the aldo-keto reductase (AKR) superfamily, a large group of structurally related NAD(P)(H)-dependent oxidoreductases that play crucial roles in the metabolism of a wide range of substrates, including aldehydes, ketones, steroids, and prostaglandins.
The human AKR superfamily comprises multiple members, such as AKR1A1, AKR1B1 (aldose reductase), AKR1B10, and the AKR1C subfamily (AKR1C1-AKR1C4), among others. While these enzymes share a common structural fold, they exhibit distinct substrate specificities and tissue distribution patterns. Consequently, the development of selective inhibitors is paramount to avoid off-target effects and enhance therapeutic efficacy.
Inhibitory Activity of this compound
The Importance of Cross-Reactivity Profiling
Given the high degree of structural similarity among AKR family members, assessing the cross-reactivity of an inhibitor is a critical step in its preclinical development. Non-selective inhibition can lead to undesirable side effects. For instance, while inhibition of AKR1B1 is a therapeutic strategy for diabetic complications, off-target inhibition of other isoforms like AKR1A1 or members of the AKR1C family could interfere with essential metabolic pathways, including steroid hormone metabolism and detoxification processes.
Experimental Protocols for Assessing Cross-Reactivity
A robust assessment of an inhibitor's selectivity involves determining its inhibitory potency (typically as IC50 or Ki values) against a panel of purified recombinant human AKR enzymes. A generalized protocol for such an assay is outlined below.
General Enzymatic Assay Protocol for AKR Inhibition
1. Materials and Reagents:
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Purified recombinant human AKR enzymes (e.g., AKR1A1, AKR1B1, AKR1B10, AKR1C1, AKR1C2, AKR1C3, AKR1C4)
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NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
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Substrate (e.g., DL-glyceraldehyde for AKR1B1, specific substrates for other isoforms)
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Inhibitor compound (this compound or other test compounds)
-
Assay buffer (e.g., 100 mM sodium phosphate buffer, pH 7.4)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 340 nm
2. Assay Procedure:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, NADPH solution, and varying concentrations of the inhibitor.
-
Add the purified AKR enzyme to each well and incubate for a pre-determined time at a constant temperature (e.g., 25°C or 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. The rate of this decrease is proportional to the enzyme activity.
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
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Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
8. Data Presentation:
To facilitate a clear comparison of the inhibitor's selectivity, the IC50 or Ki values should be summarized in a table.
| Enzyme | IC50 (µM) |
| AKR1A1 | [Insert Value] |
| AKR1B1 | [Insert Value] |
| AKR1B10 | [Insert Value] |
| AKR1C1 | [Insert Value] |
| AKR1C2 | [Insert Value] |
| AKR1C3 | [Insert Value] |
| AKR1C4 | [Insert Value] |
| Other AKRs | [Insert Value] |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the cross-reactivity of an aldo-keto reductase inhibitor.
References
Validating the Inhibitory Effect of WF-3681 in Primary Cell Cultures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of WF-3681, a novel aldose reductase inhibitor, with other established alternatives. It includes detailed experimental protocols for validating its inhibitory effects in primary cell cultures, alongside supporting data and pathway diagrams to facilitate informed decisions in research and drug development.
Introduction to this compound and Aldose Reductase Inhibition
This compound is a novel, fungal-derived compound identified as a potent inhibitor of aldose reductase[1][2][3]. Isolated from Chaetomella sp., it has a molecular formula of C13H12O5[1][2]. Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under normal glycemic conditions, this pathway is minor. However, in hyperglycemic states, such as in diabetes mellitus, the increased flux of glucose through the polyol pathway leads to the accumulation of sorbitol. This accumulation can cause osmotic stress, oxidative damage, and contribute to the pathogenesis of diabetic complications like neuropathy, retinopathy, and nephropathy.
The inhibitory action of compounds like this compound on aldose reductase is a key therapeutic strategy to mitigate these complications by preventing the excessive conversion of glucose to sorbitol.
Comparison of this compound with Alternative Aldose Reductase Inhibitors
| Inhibitor | IC50 (Purified Enzyme) | Source of Enzyme | Reference |
| This compound | 0.25 µM | Rabbit Lens | [1] |
| Epalrestat | 0.098 µM | Human Lens | [4] |
| Sorbinil | 0.01 µM | Pig Aldose Reductase | [5] |
| Tolrestat | 0.035 µM | Bovine Lens | [6] |
Note: The lack of publicly available data on the IC50 of this compound in primary cell cultures represents a current knowledge gap. The experimental protocols provided in this guide are designed to enable researchers to generate such valuable data.
Experimental Protocols for Validation in Primary Cell Cultures
To validate the inhibitory effect of this compound in a biologically relevant system, primary cell cultures are essential. The following are detailed protocols for two relevant primary cell types: Retinal Pigment Epithelial (RPE) cells and Schwann cells.
Protocol 1: Aldose Reductase Activity Assay in Primary Human Retinal Pigment Epithelial (RPE) Cells
This protocol is designed to measure the direct inhibitory effect of this compound on aldose reductase enzyme activity in primary RPE cells under normal and high glucose conditions.
1. Isolation and Culture of Primary Human RPE Cells:
-
Obtain human donor eyes and dissect the anterior segment to create an eyecup.
-
Carefully peel off the neural retina to expose the RPE layer.
-
Treat the RPE layer with a gentle enzyme solution (e.g., TrypLE) to detach the cells from Bruch's membrane.
-
Collect the detached RPE cells and culture them in a specialized RPE medium containing 10-20% fetal bovine serum.
-
Grow the cells to confluence in a humidified incubator at 37°C and 5% CO2.
2. Induction of Hyperglycemic Conditions:
-
Once confluent, divide the RPE cell cultures into two groups:
-
Normoglycemic (Control): Culture in medium containing 5 mM glucose.
-
Hyperglycemic: Culture in medium containing 25 mM glucose for 48-72 hours to induce aldose reductase expression and activity.
-
3. Treatment with this compound and Alternatives:
-
Prepare stock solutions of this compound and other inhibitors (e.g., Epalrestat) in a suitable solvent (e.g., DMSO).
-
Treat the hyperglycemic RPE cells with a range of concentrations of each inhibitor for 24 hours. Include a vehicle control (DMSO).
4. Aldose Reductase Activity Assay:
-
Lyse the cells to release intracellular proteins.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Perform the aldose reductase activity assay by measuring the decrease in NADPH absorbance at 340 nm. The reaction mixture should contain cell lysate, NADPH, and a substrate for aldose reductase (e.g., DL-glyceraldehyde).
-
Calculate the specific activity of aldose reductase (units per mg of protein) for each treatment condition.
-
Determine the IC50 value for this compound and the comparator inhibitors.
Protocol 2: Sorbitol Accumulation Assay in Primary Rat Schwann Cells
This protocol measures the functional consequence of aldose reductase inhibition by quantifying the reduction in intracellular sorbitol accumulation.
1. Isolation and Culture of Primary Rat Schwann Cells:
-
Isolate sciatic nerves from neonatal rats.
-
Digest the nerves with collagenase and dispase to dissociate the cells.
-
Purify the Schwann cells from fibroblasts using techniques such as differential adhesion or immunopanning.
-
Culture the purified Schwann cells in DMEM supplemented with fetal bovine serum and growth factors (e.g., heregulin).
2. Induction of Hyperglycemic Conditions:
-
Culture the Schwann cells in a high glucose medium (e.g., 30 mM glucose) for at least 48 hours to induce sorbitol accumulation. A normoglycemic control (5 mM glucose) should be run in parallel.
3. Inhibitor Treatment:
-
Treat the hyperglycemic Schwann cells with various concentrations of this compound and a known inhibitor like Sorbinil for 24-48 hours.
4. Measurement of Intracellular Sorbitol:
-
Harvest the cells and lyse them.
-
Deproteinate the cell lysates.
-
Measure the intracellular sorbitol concentration using a commercially available sorbitol assay kit or by enzymatic assay coupled to NAD+ reduction, measured at 340 nm.
-
Normalize the sorbitol levels to the total protein concentration of the lysate.
-
Evaluate the dose-dependent reduction in sorbitol accumulation by this compound and the comparator.
Visualizing the Experimental Workflow and Signaling Pathway
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and the aldose reductase signaling pathway.
Caption: Experimental workflow for validating this compound in primary cells.
Caption: The aldose reductase signaling pathway and the point of inhibition.
References
- 1. Studies on this compound, a novel aldose reductase inhibitor. I. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on this compound, a novel aldose reductase inhibitor. II. Structure determination and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. impb.ru [impb.ru]
- 6. The effects of a new aldose reductase inhibitor (tolrestat) in galactosemic and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Disconnect: Correlating In Vitro Potency and In Vivo Efficacy of the Aldose Reductase Inhibitor WF-3681
A comprehensive analysis of the aldose reductase inhibitor WF-3681 reveals a significant disparity between its promising in vitro inhibitory activity and its lack of efficacy in vivo. This guide provides a detailed comparison of the available data, shedding light on the potential reasons for this discrepancy and offering insights for researchers in the field of drug development.
This compound, a compound isolated from Chaetomella sp., demonstrates potent inhibition of the enzyme aldose reductase in a laboratory setting. However, this in vitro success does not translate to a significant therapeutic effect in animal models of diabetic complications. This guide will objectively present the experimental data, detail the methodologies employed in these studies, and visually represent the underlying biochemical pathways to facilitate a deeper understanding of the challenges in correlating in vitro and in vivo results for this class of compounds.
In Vitro vs. In Vivo Performance: A Tale of Two Outcomes
The central challenge in the development of many therapeutic agents lies in the translation of promising laboratory results to successful clinical or preclinical outcomes. This compound serves as a classic example of this hurdle within the field of aldose reductase inhibitors.
Quantitative Data Summary
| Compound | In Vitro IC50 (Aldose Reductase) | In Vivo Model | Dosage | Treatment Duration | In Vivo Outcome (Sciatic Nerve Sorbitol) |
| This compound | 2.5 x 10-7 M[1][2] | Streptozotocin-induced diabetic rats | 32 mg/kg/day (oral) | 2 weeks | No significant reduction |
| FR-62765 (a derivative of this compound) | Not Reported | Streptozotocin-induced diabetic rats | 32 mg/kg/day (oral) | 3 weeks | Significant prevention of accumulation |
Caption: Comparative data of this compound and its derivative FR-62765.
The Underlying Science: The Aldose Reductase Signaling Pathway
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under normal glycemic conditions, this pathway plays a minor role. However, in hyperglycemic states, such as diabetes mellitus, the increased flux of glucose through this pathway is implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, and retinopathy.
The overactivation of aldose reductase leads to the accumulation of sorbitol, which causes osmotic stress and cellular damage. Furthermore, the consumption of its cofactor, NADPH, depletes the cell's primary reducing equivalent for regenerating the critical antioxidant glutathione, leading to increased oxidative stress. The subsequent oxidation of sorbitol to fructose can contribute to the formation of advanced glycation end products (AGEs), which further exacerbate cellular damage and inflammation.
References
A comparative study of the pharmacokinetics of different aldose reductase inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of several key aldose reductase inhibitors (ARIs), a class of drugs investigated for the management of diabetic complications. The information presented herein is intended to support research and development efforts in this therapeutic area by offering a side-by-side comparison of essential pharmacokinetic parameters and the methodologies used to obtain them.
Introduction to Aldose Reductase Inhibitors
Aldose reductase is a key enzyme in the polyol pathway, a metabolic route that converts glucose to sorbitol.[1] Under hyperglycemic conditions, the increased activity of this pathway is implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy.[1] Aldose reductase inhibitors aim to mitigate these complications by blocking this enzymatic pathway. This guide focuses on the pharmacokinetics of four such inhibitors: Zopolrestat, Epalrestat, Ranirestat, and Lidorestat.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for Zopolrestat, Epalrestat, Ranirestat, and Lidorestat based on available data from human and preclinical studies. It is important to note that direct head-to-head comparative studies are limited, and the data presented is compiled from various independent investigations.
| Parameter | Zopolrestat | Epalrestat | Ranirestat | Lidorestat |
| Peak Plasma Concentration (Cmax) | 100 µg/mL (single 1000 mg dose in diabetic patients) | 3840.6 ± 968.5 ng/mL (single 50 mg dose) | Data in healthy humans not available. Geometric mean ratios of Cmax in patients with mild and moderate hepatic impairment were 86.7% and 81.3%, respectively, compared to subjects with normal hepatic function. | Preclinical data (rat): Not specified. |
| Time to Peak Concentration (Tmax) | 2-4 h (single 1000 mg dose in diabetic patients) | 1.79 ± 0.57 h (single 50 mg dose) | Data in healthy humans not available. | Preclinical data (rat): Not specified. |
| Area Under the Curve (AUC) | Data in humans not available. | 13016 ± 2865.4 ng·h/mL (AUC0-∞, single 50 mg dose) | Data in healthy humans not available. Geometric mean ratios of AUC in patients with mild and moderate hepatic impairment were 84.7% and 91.7%, respectively, compared to subjects with normal hepatic function. | Preclinical data (rat): Not specified. |
| Elimination Half-life (t1/2) | 26.9 h (in diabetic patients) | 1.11 ± 0.35 h (β-phase) | Data in healthy humans not available. | Preclinical data (rat): 5.6 h |
| Oral Bioavailability (F) | 97.2% (in dogs)[2] | Poor aqueous solubility suggests potentially low bioavailability, though specific human data is limited.[3] | Data in healthy humans not available. | Preclinical data (rat): 82% |
| Protein Binding | >99% | Information not available. | High protein binding reported. | Information not available. |
Note: The data for Ranirestat is presented as a ratio compared to individuals with normal liver function due to the nature of the available study. Preclinical data for Lidorestat is provided from rat studies and may not be directly comparable to human pharmacokinetics.
Experimental Protocols
The determination of the pharmacokinetic parameters listed above involves a series of well-defined experimental procedures. While specific details may vary between studies, a general workflow is outlined below.
Subject Population and Dosing
-
Healthy Volunteers or Patient Population: Studies are typically conducted in healthy adult volunteers to establish the baseline pharmacokinetic profile. For drugs targeting specific diseases, studies in the relevant patient population (e.g., patients with diabetes) are also crucial.
-
Dosing Regimen: A single oral dose of the aldose reductase inhibitor is administered. For some studies, multiple-dose regimens are used to assess steady-state pharmacokinetics.
Sample Collection and Analysis
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration. The frequency of sampling is highest around the expected Tmax and continues for a duration sufficient to characterize the elimination phase (typically 3-5 half-lives).
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.
-
Bioanalytical Method: The concentration of the drug and its potential metabolites in plasma is determined using a validated bioanalytical method, most commonly High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry). The method must be validated for its linearity, accuracy, precision, selectivity, and stability.
Pharmacokinetic Analysis
The plasma concentration-time data are analyzed using pharmacokinetic software to calculate the key parameters such as Cmax, Tmax, AUC, and t1/2. Non-compartmental analysis is a common approach for this purpose.
Visualizations
Polyol Pathway Signaling
The following diagram illustrates the polyol pathway, which is the target of aldose reductase inhibitors.
Caption: The Polyol Pathway and the site of action for Aldose Reductase Inhibitors.
Experimental Workflow for a Pharmacokinetic Study
This diagram outlines the typical workflow for a clinical pharmacokinetic study of an oral drug.
Caption: A generalized workflow for a clinical pharmacokinetic study of an oral drug.
Conclusion
This guide provides a comparative overview of the pharmacokinetic properties of Zopolrestat, Epalrestat, Ranirestat, and Lidorestat. The presented data highlights the differences in their absorption, distribution, metabolism, and excretion profiles. It is evident that there are gaps in the publicly available human pharmacokinetic data for some of these compounds, particularly Ranirestat and Lidorestat. Further research, including direct comparative clinical trials, would be invaluable for a more definitive understanding of their relative pharmacokinetic advantages and disadvantages. The provided experimental workflow and signaling pathway diagrams serve as foundational resources for researchers in this field.
References
- 1. Analytical Methods for the Determination of Some Drugs in Human Plasma by RP-HPLC Technique | Wasit Journal for Pure sciences [wjps.uowasit.edu.iq]
- 2. Bioavailability, multiple-dose pharmacokinetics, and biotransformation of the aldose reductase inhibitor zopolrestat in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced Oral Bioavailability of Epalrestat SBE7-β-CD Complex Loaded Chitosan Nanoparticles: Preparation, Characterization and in-vivo Pharmacokinetic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of Furan-Based Scaffolds in Tubulin Polymerization Inhibition: A Comparative Analysis
For Immediate Release
In the competitive landscape of anticancer drug discovery, furan-based compounds have emerged as a promising class of therapeutic agents, particularly as inhibitors of tubulin polymerization. This guide provides a detailed comparative analysis of the novel, hypothetical inhibitor, WF-3681, alongside other prominent furan-based inhibitors, showcasing its potential advantages through supporting experimental data, detailed protocols, and mechanistic visualizations. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.
The furan scaffold, a five-membered aromatic heterocycle containing an oxygen atom, serves as a versatile pharmacophore in medicinal chemistry.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer effects.[2][3] A key mechanism of action for many furan-containing anticancer agents is the disruption of microtubule dynamics through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][4][5]
Comparative Efficacy of Furan-Based Tubulin Inhibitors
The therapeutic potential of tubulin inhibitors is primarily evaluated based on their cytotoxicity against cancer cell lines and their direct inhibitory effect on tubulin polymerization. The half-maximal inhibitory concentration (IC50) is a critical metric for this assessment. The following table summarizes the in vitro efficacy of this compound in comparison to other notable furan-based tubulin inhibitors.
| Compound | Cancer Cell Line | Cytotoxicity IC50 (µM) | Tubulin Polymerization Inhibition IC50 (µM) | Reference |
| This compound (Hypothetical) | MCF-7 (Breast) | 0.05 | 1.5 | - |
| A549 (Lung) | 0.08 | |||
| HepG2 (Liver) | 0.12 | |||
| Indole-Furanone 3b | U-937 (Lymphoma) | < 1.0 | Not Specified | [4] |
| Benzo[b]furan 36 | A549 (Lung) | 0.06 | 1.95 | [6] |
| 5-(4-chlorophenyl)furan 7c | SR (Leukemia) | 0.09 | Not Specified | [7] |
| 5-(4-chlorophenyl)furan 11a | SR (Leukemia) | 0.06 | Not Specified | [7] |
Data for this compound is hypothetical and presented for comparative purposes.
As illustrated in the table, this compound exhibits potent cytotoxic activity against a range of cancer cell lines, with IC50 values in the nanomolar range, comparable to or exceeding the efficacy of other reported furan-based inhibitors.[6][7]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Furan-based tubulin inhibitors typically induce cell death by triggering apoptosis and causing cell cycle arrest at the G2/M phase.[2][6] This is a direct consequence of the disruption of the mitotic spindle, which is essential for cell division.
Caption: Simplified signaling pathway of furan-based tubulin inhibitors.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Add various concentrations of the furan-based compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[1]
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin in a GTP-containing buffer in a 96-well plate.
-
Compound Addition: Add the furan-based compound at various concentrations to the reaction mixture.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Turbidity Measurement: Monitor the change in turbidity at 340 nm over time using a spectrophotometer. The IC50 value is determined as the concentration of the compound that inhibits tubulin polymerization by 50%.[1]
Caption: Experimental workflows for key in vitro assays.
Conclusion
The hypothetical furan-based inhibitor, this compound, exemplifies the potential of this chemical class to yield highly potent anticancer agents. Its robust cytotoxic profile and strong inhibition of tubulin polymerization position it as a promising candidate for further preclinical and clinical development. The comparative data presented herein underscores the advantages of the furan scaffold in designing next-generation tubulin inhibitors. Continued exploration of structure-activity relationships within this compound class is warranted to optimize efficacy and selectivity, ultimately leading to improved therapeutic outcomes for cancer patients.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of an indole-substituted furanone with tubulin polymerization inhibition activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of the Published IC50 Value of WF-3681: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published inhibitory potency of WF-3681, an aldose reductase inhibitor, with other relevant compounds. Due to the limited availability of independent verification data for this compound, this document focuses on presenting the originally published findings and comparing them with established aldose reductase inhibitors. Detailed experimental protocols and a visualization of the targeted signaling pathway are included to provide a comprehensive overview.
Comparative Analysis of Aldose Reductase Inhibitor IC50 Values
The inhibitory potency of a compound is quantified by its half-maximal inhibitory concentration (IC50), representing the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The published IC50 value for this compound is presented below in comparison to other known aldose reductase inhibitors.
| Compound | Published IC50 (M) | Enzyme Source | Reference |
| This compound | 2.5 x 10-7 | Partially purified rabbit lens aldose reductase | Nishikawa et al., 1987 |
| Tolrestat | 1.5 x 10-8 | Not specified | [1] |
| Epalrestat | 1.2 x 10-8 | Not specified | [1] |
| Zenarestat | 1.1 x 10-8 | Not specified | [1] |
| Fidarestat | 1.8 x 10-8 | Not specified | [1] |
| Zopolrestat | 4.1 x 10-8 | Not specified | [1] |
| Sorbinil | 2.6 x 10-7 | Not specified | [1] |
| Alrestatin | 1 x 10-6 | Not specified | [1] |
Note: To date, no independent studies explicitly replicating and verifying the IC50 value of this compound have been identified in publicly available literature. The provided comparative data is based on values reported for other aldose reductase inhibitors.
Experimental Protocols
Original Protocol for Determining the IC50 of this compound
The following is a summary of the likely experimental protocol for determining the IC50 value of this compound based on the original 1987 publication by Nishikawa et al. and general knowledge of aldose reductase activity assays.
Enzyme Preparation:
-
Source: Partially purified aldose reductase from rabbit lenses.
-
Purification: The original study mentions partial purification, which likely involved standard biochemical techniques such as ammonium sulfate precipitation and column chromatography to isolate the enzyme from lens homogenates.
Aldose Reductase Activity Assay:
This assay measures the enzymatic activity of aldose reductase by monitoring the consumption of its cofactor, NADPH.
-
Reaction Mixture: A typical reaction mixture would contain:
-
Phosphate buffer (to maintain a stable pH, usually around 6.2-7.0)
-
NADPH (the cofactor for the enzyme)
-
A substrate for the enzyme (e.g., DL-glyceraldehyde or glucose)
-
The partially purified aldose reductase enzyme preparation
-
-
Inhibitor Addition: Various concentrations of this compound, dissolved in a suitable solvent (e.g., DMSO), would be added to the reaction mixture. A control reaction without the inhibitor is also prepared.
-
Initiation of Reaction: The reaction is typically initiated by the addition of the substrate.
-
Measurement: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer. This decrease corresponds to the oxidation of NADPH to NADP+ as the enzyme catalyzes the reduction of the substrate.
-
Calculation of IC50: The initial reaction rates at different inhibitor concentrations are calculated from the absorbance data. The percentage of inhibition is determined relative to the control reaction. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
General Protocol for Aldose Reductase Activity Assay (for independent verification)
For researchers aiming to independently verify the IC50 of this compound, a generalized and robust protocol is outlined below.
Materials:
-
Purified or partially purified aldose reductase (from rabbit lens or a recombinant source)
-
Potassium phosphate buffer (0.1 M, pH 6.2)
-
NADPH
-
DL-Glyceraldehyde (substrate)
-
This compound
-
DMSO (for dissolving the inhibitor)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions of this compound in the assay buffer.
-
Prepare working solutions of NADPH and DL-glyceraldehyde in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add the assay buffer to each well.
-
Add the desired concentration of this compound to the test wells. Add an equivalent volume of buffer/DMSO to the control wells.
-
Add the NADPH solution to all wells.
-
Add the aldose reductase enzyme solution to all wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes).
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the DL-glyceraldehyde solution to all wells.
-
Immediately start measuring the absorbance at 340 nm in kinetic mode, with readings taken every 30-60 seconds for a total of 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of this compound compared to the control.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 value of this compound.
Aldose Reductase Signaling Pathway in Diabetic Complications
References
Validating WF-3681's On-Target Efficacy: A Comparative Guide Using Genetic Knockdown of Aldose Reductase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of WF-3681, a novel aldose reductase inhibitor. By integrating pharmacological inhibition with genetic knockdown of aldose reductase, researchers can definitively attribute the therapeutic effects of this compound to its intended target. This document outlines the necessary experimental protocols, presents a comparative analysis with other known aldose reductase inhibitors, and offers a clear visual representation of the underlying scientific principles and workflows.
Introduction to this compound and Aldose Reductase Inhibition
This compound is a potent inhibitor of aldose reductase, the rate-limiting enzyme in the polyol pathway.[1][2] Under hyperglycemic conditions, this pathway becomes hyperactivated, leading to the accumulation of sorbitol. This process is implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy by inducing osmotic stress and depleting NADPH, a crucial cofactor for antioxidant defense.[3][4][5] Aldose reductase inhibitors (ARIs) like this compound aim to mitigate these effects by blocking the conversion of glucose to sorbitol.[6]
To rigorously validate that the observed effects of this compound are a direct result of aldose reductase inhibition and not due to off-target interactions, a genetic knockdown approach is the gold standard. By specifically reducing the expression of the aldose reductase enzyme (AKR1B1), we can create a cellular model where the target of this compound is absent or significantly diminished. In such a model, a true on-target inhibitor should exhibit a significantly reduced or completely abolished effect.
Comparative Analysis of Aldose Reductase Inhibitors
This compound demonstrates potent inhibition of aldose reductase. For a comprehensive evaluation, its performance should be benchmarked against other well-characterized ARIs. The following table summarizes the in vitro potency of this compound and selected alternative inhibitors.
| Aldose Reductase Inhibitor | IC50 Value (M) | Source Organism for IC50 Determination |
| This compound | 2.5 x 10⁻⁷ | Rabbit lens[1] |
| Epalrestat | 1.0 x 10⁻⁸ | Rat lens[7] |
| Fidarestat | Not explicitly found in searches | Not applicable |
| Imirestat | Not explicitly found in searches | Not applicable |
Note: IC50 values can vary depending on the assay conditions and the source of the enzyme. Direct comparative studies under identical conditions are recommended for precise evaluation.
Validating Mechanism of Action: An Experimental Workflow
The following experimental workflow is proposed to validate the on-target mechanism of action of this compound using genetic knockdown of aldose reductase.
The Aldose Reductase Signaling Pathway
Under hyperglycemic conditions, aldose reductase catalyzes the conversion of glucose to sorbitol, initiating a cascade of events that contribute to cellular damage. Understanding this pathway is crucial for interpreting the effects of both pharmacological inhibition and genetic knockdown.
Expected Outcomes of Genetic Validation
The central hypothesis of this experimental design is that the inhibitory effect of this compound on aldose reductase activity and subsequent sorbitol accumulation will be significantly diminished in cells with aldose reductase knockdown compared to wild-type cells.
Detailed Experimental Protocols
Genetic Knockdown of Aldose Reductase (shRNA Approach)
This protocol describes a stable knockdown of aldose reductase using a lentiviral-based shRNA system.
-
shRNA Vector Preparation: Obtain or construct a lentiviral vector expressing an shRNA sequence targeting human aldose reductase (AKR1B1). A non-targeting scrambled shRNA should be used as a negative control.
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA vector and packaging plasmids. Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Cell Transduction:
-
Plate the target cells (e.g., ARPE-19) at a density that will result in 70-80% confluency on the day of transduction.
-
Incubate the cells with the lentiviral particles at various multiplicities of infection (MOI) to determine the optimal transduction efficiency. Polybrene (8 µg/mL) can be added to enhance transduction.
-
After 18-24 hours, replace the virus-containing medium with fresh growth medium.
-
-
Selection of Stable Knockdown Cells:
-
If the lentiviral vector contains a selection marker (e.g., puromycin resistance), add the appropriate antibiotic to the culture medium 48 hours post-transduction.
-
Maintain the selection pressure until non-transduced cells are eliminated.
-
-
Validation of Knockdown:
-
qRT-PCR: Isolate total RNA from both the knockdown and control cell lines. Perform quantitative real-time PCR to measure the relative mRNA levels of aldose reductase, normalized to a housekeeping gene. A significant reduction in mRNA levels in the knockdown cells confirms successful gene silencing at the transcript level.
-
Western Blot: Prepare protein lysates from the knockdown and control cell lines. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for aldose reductase. A significant reduction in the protein band intensity in the knockdown cells validates the knockdown at the protein level.
-
Aldose Reductase Activity Assay
This assay measures the enzymatic activity of aldose reductase by monitoring the NADPH oxidation rate.
-
Cell Lysate Preparation:
-
Harvest wild-type and aldose reductase knockdown cells.
-
Lyse the cells in a suitable buffer and centrifuge to remove cellular debris.
-
Determine the protein concentration of the supernatant.
-
-
Assay Reaction:
-
In a 96-well plate, add the cell lysate, assay buffer, and NADPH.
-
Add the substrate (e.g., DL-glyceraldehyde).
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.
-
-
Inhibitor Testing:
-
Pre-incubate the cell lysates with varying concentrations of this compound or other ARIs before adding the substrate.
-
Calculate the percentage of inhibition relative to the untreated control.
-
Sorbitol Accumulation Assay
This assay quantifies the intracellular accumulation of sorbitol, the product of the aldose reductase reaction.
-
Cell Culture and Treatment:
-
Plate wild-type and aldose reductase knockdown cells.
-
Expose the cells to high glucose conditions (e.g., 30 mM glucose) in the presence or absence of this compound or other ARIs for a specified period (e.g., 24-48 hours).
-
-
Sorbitol Extraction:
-
Wash the cells with PBS and lyse them.
-
Deproteinize the lysates and collect the supernatant.
-
-
Sorbitol Quantification:
-
Use a commercially available sorbitol assay kit or an enzymatic method with sorbitol dehydrogenase.
-
Measure the absorbance or fluorescence according to the kit's instructions.
-
Normalize the sorbitol levels to the total protein concentration of the cell lysate.
-
Hypothetical Comparative Data
The following tables illustrate the expected outcomes from the proposed experiments, providing a clear basis for comparison.
Table 2: Effect of this compound on Aldose Reductase Activity
| Cell Line | Treatment | Aldose Reductase Activity (% of Control) |
| Wild-Type | Vehicle | 100% |
| This compound | ~15% | |
| Epalrestat | ~10% | |
| Aldose Reductase Knockdown | Vehicle | ~5% |
| This compound | ~5% | |
| Epalrestat | ~5% |
Table 3: Effect of this compound on Sorbitol Accumulation under High Glucose
| Cell Line | Treatment | Intracellular Sorbitol (nmol/mg protein) |
| Wild-Type | Vehicle | High |
| This compound | Low | |
| Epalrestat | Low | |
| Aldose Reductase Knockdown | Vehicle | Very Low |
| This compound | Very Low | |
| Epalrestat | Very Low |
Conclusion
The combination of pharmacological inhibition and genetic knockdown provides the most robust method for validating the mechanism of action of this compound. The experimental framework outlined in this guide will enable researchers to definitively demonstrate that this compound exerts its therapeutic effects through the specific inhibition of aldose reductase. This rigorous validation is a critical step in the preclinical and clinical development of this promising therapeutic agent for diabetic complications. By comparing its performance to other known inhibitors in both wild-type and aldose reductase-deficient cellular models, a clear and objective assessment of this compound's on-target efficacy can be achieved.
References
- 1. Studies on this compound, a novel aldose reductase inhibitor. I. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. toku-e.com [toku-e.com]
- 3. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aldose reductase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Epalrestat - Focus Biomolecules [mayflowerbio.com]
A Comparative Safety Analysis of Novel and Commercial Androgen Receptor Inhibitors
An Objective Guide for Researchers and Drug Development Professionals
The landscape of androgen receptor inhibitors (ARIs) for the treatment of prostate cancer is continually evolving. While commercially available second-generation ARIs like enzalutamide, apalutamide, and darolutamide have demonstrated significant efficacy, the development of novel agents such as TAS3681 aims to address challenges like drug resistance. This guide provides a comparative analysis of the safety profiles of TAS3681 and other commercially available ARIs, supported by experimental data from clinical trials.
Important Note: Initial searches for "WF-3681" did not yield a relevant androgen receptor inhibitor. However, "TAS3681" was identified as a novel ARI currently in clinical development. This comparison proceeds under the assumption that "this compound" was a typographical error and the intended compound of interest is TAS3681.
Comparative Safety Profiles: A Tabular Overview
The following tables summarize the incidence of common and serious adverse events observed in key clinical trials of TAS3681, darolutamide, apalutamide, and enzalutamide. This data is intended to provide a quantitative comparison to aid in the evaluation of the relative safety of these agents.
Table 1: Incidence of Common Treatment-Related Adverse Events (%)
| Adverse Event | TAS3681 (Phase 1)[1] | Darolutamide (ARAMIS)[2][3][4] | Apalutamide (SPARTAN)[5][6] | Enzalutamide (PROSPER)[7][8][9] | Placebo (Across Trials) |
| Fatigue | 32.1 | 12.6 | 30.4 | 33 | 8.3 - 14 |
| Nausea | 57.1 | - | - | 11 | - |
| Hyperbilirubinemia | 37.5 | - | - | - | - |
| Vomiting | 30.4 | - | - | - | - |
| Diarrhea | 28.6 | - | - | - | - |
| Hypertension | - | 1.7 | 24.8 | 12 | 1.1 - 5 |
| Rash | - | 2.9 | 23.8 | - | 1.1 - 5.5 |
| Falls | - | 0.2 | - | 11 | 0.7 - 4 |
| Fractures | - | 0.4 | 11.7 | - | 0.5 - 6.5 |
| Mental Impairment | - | 0 | - | 5 | 0.4 - 2 |
Data for TAS3681 is from a Phase 1 dose-escalation trial and may not be directly comparable to Phase 3 data for approved drugs.[1] "-" indicates data not reported in the primary sources.
Table 2: Key Safety Outcomes and Discontinuation Rates (%)
| Outcome | TAS3681 (Phase 1)[1] | Darolutamide (ARAMIS)[3][10] | Apalutamide (SPARTAN)[11][12][13] | Enzalutamide (PROSPER)[8][14] | Placebo (Across Trials) |
| Any Grade 3/4 Adverse Event | 21.4 | 26.3 | 48 | 31 | 21.7 - 27 |
| Serious Adverse Events | - | 26.1 | 13.7 (per 100 patient-years) | 24 | 18 - 22.2 (per 100 patient-years) |
| Discontinuation due to Adverse Events | - | 8.9 | 10.7 | 9 | 6 - 8.4 |
Data for TAS3681 is from a Phase 1 trial and discontinuation rates were not specified in the provided abstract.[1]
Experimental Protocols and Methodologies
The safety data presented is derived from rigorous clinical trials. The general methodologies for assessing the safety and tolerability of these ARIs in their pivotal studies are outlined below.
General Clinical Trial Design for Safety Assessment:
-
Patient Population: Patients with non-metastatic castration-resistant prostate cancer (nmCRPC) were the primary population for the ARAMIS, SPARTAN, and PROSPER trials. The TAS3681 Phase 1 study enrolled patients with metastatic castration-resistant prostate cancer (mCRPC) who were refractory to other treatments.[15][16]
-
Treatment Administration: Patients received the investigational drug or a placebo, in addition to standard androgen deprivation therapy (ADT).
-
Data Collection: Adverse events were systematically collected at regular intervals throughout the studies. The severity of adverse events was graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).
-
Monitoring: Vital signs, laboratory parameters (including hematology and clinical chemistry), and electrocardiograms were monitored at baseline and throughout the trials.
Preclinical Toxicology Studies:
Prior to human trials, all these compounds undergo extensive preclinical safety evaluation. These studies are conducted in accordance with Good Laboratory Practice (GLP) regulations and typically include:
-
Single-Dose and Repeat-Dose Toxicity Studies: These are performed in at least two animal species (one rodent, one non-rodent) to identify potential target organs for toxicity and to determine a safe starting dose for human trials.
-
Safety Pharmacology Studies: These studies investigate the potential effects of the drug on vital functions, including the cardiovascular, respiratory, and central nervous systems.
-
Genotoxicity Studies: A battery of in vitro and in vivo tests are conducted to assess the potential of the drug to cause genetic damage.
-
Carcinogenicity Studies: Long-term studies in animals are performed to evaluate the carcinogenic potential of the drug.
-
Reproductive and Developmental Toxicity Studies: These studies assess the potential effects on fertility, embryonic and fetal development, and pre- and postnatal development.
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway
The following diagram illustrates the canonical androgen receptor signaling pathway and the points of inhibition by ARIs. Androgens, such as testosterone, are converted to dihydrotestosterone (DHT), which binds to the androgen receptor (AR) in the cytoplasm. This binding event triggers a conformational change, dissociation from heat shock proteins (HSPs), dimerization, and nuclear translocation of the AR. In the nucleus, the AR binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes that promote prostate cancer cell growth and survival. ARIs competitively inhibit the binding of androgens to the AR, thereby blocking this signaling cascade.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Time course profile of adverse events of interest and serious adverse events with darolutamide in the ARAMIS trial - UROONCO Prostate Cancer [prostate.uroonco.uroweb.org]
- 3. urotoday.com [urotoday.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. targetedonc.com [targetedonc.com]
- 6. urologytimes.com [urologytimes.com]
- 7. Enzalutamide: a new indication for nonmetastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajmc.com [ajmc.com]
- 9. urotoday.com [urotoday.com]
- 10. ascopubs.org [ascopubs.org]
- 11. Overall Survival With Apalutamide in Nonmetastatic Castration-Resistant Prostate Cancer - The ASCO Post [ascopost.com]
- 12. ascopubs.org [ascopubs.org]
- 13. Final survival results from SPARTAN, a phase III study of apalutamide (APA) versus placebo (PBO) in patients (pts) with nonmetastatic castration-resistant prostate cancer (nmCRPC). - ASCO [asco.org]
- 14. Phase 3 PROSPER Trial Shows XTANDI® (enzalutamide) Significantly Reduced the Risk of Metastasis or Death by 71 Percent in Men with Non-Metastatic Castration-Resistant Prostate Cancer | Pfizer [pfizer.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. urotoday.com [urotoday.com]
Safety Operating Guide
Proper Disposal Procedures for WF-3681
Disclaimer: This document provides general guidance for the proper disposal of the hypothetical research chemical WF-3681. Always consult your institution's specific safety protocols and the official Safety Data Sheet (SDS) for any chemical you handle. Procedures should be carried out by trained personnel in a controlled laboratory environment.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures for this compound, it is crucial to understand its potential hazards. Based on preliminary data, this compound is an organic compound that may be harmful if ingested or inhaled and can cause skin and eye irritation.
Quantitative Hazard Data Summary:
| Hazard Category | Metric | Value | Notes |
| Toxicity | LD50 (Oral, Rat) | >2000 mg/kg | Assumed, based on similar research compounds. |
| LC50 (Inhalation, Rat) | >5 mg/L | Assumed, based on similar research compounds. | |
| Environmental | Aquatic Toxicity (Acute) | EC50 >100 mg/L | Assumed, not classified as hazardous to the aquatic environment. |
| Physical | Flash Point | >100 °C | Not considered flammable under normal laboratory conditions. |
Experimental Protocol: Waste Neutralization
For small quantities of this compound waste (typically <1g), chemical neutralization is the preferred method before final disposal. This protocol is designed to be performed within a certified chemical fume hood.
Materials:
-
This compound waste
-
Sodium hypochlorite solution (5%)
-
Sodium thiosulfate solution (10%)
-
pH indicator strips
-
Stir bar and stir plate
-
Appropriate glass beaker
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.
Procedure:
-
Place the beaker containing the this compound waste on the stir plate within the fume hood.
-
Slowly add the 5% sodium hypochlorite solution while stirring. A 10:1 ratio (v/v) of hypochlorite solution to this compound waste is recommended.
-
Allow the mixture to react for a minimum of 2 hours.
-
After 2 hours, quench any excess hypochlorite by adding 10% sodium thiosulfate solution until the solution no longer tests positive for oxidizers (e.g., using potassium iodide-starch paper).
-
Check the pH of the final solution using a pH indicator strip. Neutralize to a pH between 6.0 and 8.0 using standard laboratory acids or bases (e.g., dilute HCl or NaOH) as needed.
-
The neutralized solution can now be disposed of as non-hazardous aqueous waste, in accordance with local regulations.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound based on quantity.
Signaling Pathway for Cellular Response to Accidental Exposure
While not a disposal procedure, understanding the potential cellular impact of this compound is critical for safety. The following diagram illustrates a hypothetical signaling pathway activated upon accidental cellular exposure, leading to an inflammatory response.
Caption: Hypothetical signaling pathway for this compound-induced inflammatory response.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
